molecular formula C33H40O18 B1675389 Ligustroflavone CAS No. 260413-62-5

Ligustroflavone

カタログ番号: B1675389
CAS番号: 260413-62-5
分子量: 724.7 g/mol
InChIキー: NULBHTHMVOCGOE-ZBCCAYPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ligustroflavone has been reported in Ligustrum vulgare with data available.
an apigenin triglycoside from the leaves of Ligustrum vulgare;  structure in first source

特性

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULBHTHMVOCGOE-ZBCCAYPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260413-62-5
Record name Nuezhenoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Methodological & Application

Application Notes and Protocols: Preparation of Ligustroflavone Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Ligustroflavone stock solutions for use in various biological experiments. This compound, also known as Nuezhenoside, is a flavonoid compound with known biological activities, including the activation of AMPK and inhibition of the RIPK1/RIPK3/MLKL pathway[1][2].

Physicochemical Properties and Solubility Data

Accurate preparation of stock solutions begins with understanding the fundamental properties of the compound. This compound is a white to yellowish powder[1][3]. Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
Synonyms Nuezhenoside
CAS Number 260413-62-5[1]
Molecular Formula C₃₃H₄₀O₁₈
Molecular Weight 724.67 g/mol [1]
Appearance White-yellowish powder[1][3]
Solubility DMSO: 250 mg/mL (344.99 mM)[1][3][4]
Storage (Solid) Desiccate at -20°C[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (protect from light)[2]

Experimental Protocols

2.1. Materials and Equipment

  • This compound powder (CAS: 260413-62-5)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Ultrasonic water bath

2.2. Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which can be further diluted to create working solutions.

Calculations: To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 100 mmol/L × 0.001 L × 724.67 g/mol × 1000 mg/g = 72.47 mg

Procedure:

  • Weighing: Accurately weigh 72.47 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes. Due to the high concentration, complete dissolution may require sonication. Place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear and free of visible particulates[1][3]. If precipitation occurs, gentle warming (e.g., 37°C) combined with sonication can aid dissolution[2].

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials[2].

  • Storage: Store the aliquots protected from light. For long-term storage, keep at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable[2].

2.3. Preparation of Working Solutions

The high-concentration stock solution must be diluted to the final concentration required for the specific experiment (e.g., 25 µM for cell-based assays)[2].

Procedure:

  • Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform serial dilutions using the appropriate cell culture medium or assay buffer to achieve the desired final concentration.

  • Important: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells or experimental system, typically below 0.1% (v/v). Always include a vehicle control (medium or buffer with the same final DMSO concentration) in your experimental design.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for solution preparation and the primary signaling pathway influenced by this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 72.47 mg This compound Powder add_dmso 2. Add 1 mL DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate (until clear) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C (Protect from Light) aliquot->store thaw 6. Thaw One Aliquot store->thaw For Immediate Use dilute 7. Serially Dilute with Assay Buffer/Medium thaw->dilute experiment 8. Add to Experiment (e.g., cell culture) dilute->experiment

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_pathway This compound Mechanism of Action lig This compound ampk AMPK Activation lig->ampk ripk RIPK1/RIPK3/MLKL Pathway Inhibition lig->ripk casr CaSR Antagonism lig->casr

Caption: Key signaling pathways modulated by this compound.[1][2][5]

References

Application Notes & Protocols: Investigating the Inhibitory Effect of Ligustroflavone on the RIPK1/RIPK3/MLKL Necroptosis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Necroptosis is a form of regulated, caspase-independent cell death that is increasingly recognized for its role in various pathologies, including inflammatory diseases, neurodegeneration, and ischemic injury.[1][2][3] The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-like protein (MLKL).[3][4] Upon stimulation, typically by factors like Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex called the necrosome.[5][6] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[7][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2][8]

Ligustroflavone, a flavonoid compound extracted from Ligustrum lucidum, has demonstrated protective effects in various disease models, including ischemic stroke, by inhibiting the RIPK1/RIPK3/MLKL pathway.[9][10][11] Studies indicate that this compound can reduce the expression of key necroptosis-associated proteins and block the critical interactions within the necrosome.[9][12] These application notes provide a detailed framework and experimental protocols for researchers to systematically investigate and characterize the effects of this compound on this pathway.

Visualizing the Necroptosis Pathway and this compound's Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I MLKL_p_oligomer p-MLKL (Oligomer) Membrane_Rupture Membrane Rupture (Necroptosis) MLKL_p_oligomer->Membrane_Rupture TNF TNF-α TNF->TNFR1 RIPK1 RIPK1 Complex_I->RIPK1 Caspase8 Caspase-8 Complex_I->Caspase8 Activation Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Recruits RIPK3 RIPK3 RIPK3->Necrosome Recruits MLKL MLKL p_MLKL p-MLKL (Monomer) p_RIPK3 p-RIPK3 Necrosome->p_RIPK3 Autophosphorylation p_RIPK3->MLKL Phosphorylates p_MLKL->MLKL_p_oligomer Oligomerization & Translocation This compound This compound This compound->Necrosome Inhibits Interaction This compound->p_RIPK3 Reduces Levels zVAD zVAD-FMK (Caspase Inhibitor) zVAD->Caspase8 Caspase8->RIPK1 Cleavage (Apoptosis)

Figure 1: RIPK1/RIPK3/MLKL signaling pathway and points of inhibition by this compound.

Data Presentation: Summary of this compound Effects

The following tables summarize quantitative data from existing literature and provide a template for presenting new experimental results.

Table 1: Summary of Reported this compound Activity

Model System This compound Concentration/Dose Key Findings Reference
Rat model of ischemic stroke (MCAO) 30 mg/kg (i.g.) Reduced infarct volume; Decreased protein levels of RIPK3, MLKL, and p-MLKL. [9][10]
Hypoxia-cultured PC12 cells 25 µM Blocked cellular injury (LDH release); Decreased levels of necroptosis-associated proteins (except RIPK1). [9][10]
STZ-induced diabetic mice 5-20 mg/kg (i.p.) Inhibited diabetic osteoporosis. [10]

| CCl₄-induced liver fibrosis in mice | 5-20 mg/kg (i.p.) | Ameliorated liver fibrosis by reducing collagen deposition. |[10] |

Table 2: Template for Western Blot Densitometry Data Data should be normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the untreated control.

Treatment Group Relative p-MLKL Level Relative MLKL Level Relative p-RIPK3 Level Relative RIPK3 Level Relative RIPK1 Level
Control (Vehicle) 1.00 ± 0.00 1.00 ± 0.00 1.00 ± 0.00 1.00 ± 0.00 1.00 ± 0.00
Necroptosis Inducer (e.g., TNF-α + zVAD) Value ± SD Value ± SD Value ± SD Value ± SD Value ± SD
Inducer + this compound (X µM) Value ± SD Value ± SD Value ± SD Value ± SD Value ± SD
Inducer + this compound (Y µM) Value ± SD Value ± SD Value ± SD Value ± SD Value ± SD

| Inducer + Nec-1 (Positive Control) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

Table 3: Template for Cell Viability/Necroptosis Assay Data

Treatment Group % Cell Viability (e.g., CCK-8) % Necrotic Cells (e.g., PI Staining) LDH Release (Fold Change)
Control (Vehicle) 100 ± 0.0 Value ± SD 1.00 ± 0.00
Necroptosis Inducer (e.g., TNF-α + zVAD) Value ± SD Value ± SD Value ± SD
Inducer + this compound (X µM) Value ± SD Value ± SD Value ± SD
Inducer + this compound (Y µM) Value ± SD Value ± SD Value ± SD

| Inducer + Nec-1 (Positive Control) | Value ± SD | Value ± SD | Value ± SD |

Experimental Workflow

G A 1. Cell Culture (e.g., HT-29, PC12) B 2. Induce Necroptosis (e.g., TNF-α + zVAD-FMK) A->B C 3. Treatment Groups - Vehicle Control - Inducer Only - Inducer + this compound (Dose-Response) - Inducer + Nec-1 (Positive Control) B->C D 4. Incubation (e.g., 6-24 hours) C->D E 5. Endpoint Assays D->E F Cell Viability/Death Assays - LDH Release - PI Staining (Flow Cytometry) - CCK-8 Assay E->F Quantify Cell Death G Biochemical Assays - Western Blot (RIPK1, RIPK3, MLKL, p-MLKL) - Co-Immunoprecipitation (RIPK1-RIPK3) E->G Analyze Protein Levels & Interactions H 6. Data Analysis & Interpretation F->H G->H

Figure 2: General experimental workflow for in vitro analysis of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Induction of Necroptosis and this compound Treatment

This protocol describes how to induce necroptosis in a suitable cell line and test the inhibitory effect of this compound. Human colorectal adenocarcinoma HT-29 cells are a common model as they readily undergo necroptosis.

Materials:

  • HT-29 cells (or other suitable cell line, e.g., L929, PC12)

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Recombinant Human TNF-α

  • Pan-caspase inhibitor (zVAD-FMK)

  • This compound

  • Necrostatin-1 (Nec-1, as a positive control inhibitor of RIPK1)

  • DMSO (vehicle for compounds)

  • Phosphate Buffered Saline (PBS)

  • Multi-well cell culture plates (6, 24, or 96-well)

Procedure:

  • Cell Seeding: Seed HT-29 cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. For a 96-well plate, seed ~8,000 cells/well. For a 6-well plate, seed ~300,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and Nec-1 in DMSO. Prepare working solutions by diluting the stocks in cell culture medium to the final desired concentrations (e.g., 1, 5, 10, 25 µM for this compound). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-treatment: Remove the old medium from the cells. Add the medium containing the different concentrations of this compound, Nec-1 (e.g., 20 µM), or vehicle (DMSO). Incubate for 1-2 hours.

  • Induction of Necroptosis: Add the necroptosis-inducing stimuli to the appropriate wells. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL) and zVAD-FMK (e.g., 20 µM).

  • Incubation: Incubate the plates for the desired time period (e.g., 8-24 hours) at 37°C and 5% CO₂.

  • Proceed to Endpoint Assays: After incubation, collect the cell culture supernatant for LDH assay and/or lyse the cells for Western blotting and Co-IP, or stain for microscopy/flow cytometry.

Protocol 2: Western Blotting for Necroptosis Markers

This protocol is used to quantify the protein levels of total and phosphorylated RIPK1, RIPK3, and MLKL.[1][13]

Materials:

  • Treated cells from Protocol 1

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-RIPK1, anti-RIPK3, anti-MLKL, anti-p-MLKL (S358), anti-p-RIPK3 (S227), anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control (β-actin).

Protocol 3: Co-Immunoprecipitation (Co-IP) for Necrosome Interaction

This protocol determines if this compound disrupts the interaction between RIPK1 and RIPK3.[9]

Materials:

  • Treated cells from Protocol 1

  • Non-denaturing IP Lysis Buffer

  • Primary antibody for immunoprecipitation (e.g., anti-RIPK1)

  • Protein A/G magnetic beads or agarose beads

  • Primary antibodies for Western blotting (anti-RIPK3, anti-RIPK1)

Procedure:

  • Cell Lysis: Lyse cells using a non-denaturing IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the lysate by incubating with beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by adding Laemmli buffer and boiling. Analyze the eluate by Western blotting using antibodies against RIPK3 (to detect the interaction) and RIPK1 (to confirm successful immunoprecipitation).

Protocol 4: Cell Death and Viability Assays

These assays quantify the extent of cell death and the protective effect of this compound.

A. Lactate Dehydrogenase (LDH) Release Assay:

  • Principle: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane rupture, a hallmark of necroptosis.[9]

  • Procedure:

    • After treatment (Protocol 1), carefully collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit.

    • Follow the kit's instructions to mix the supernatant with the reaction mixture.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate LDH release relative to a "maximum LDH release" control (cells lysed with a detergent).

B. Propidium Iodide (PI) Staining with Flow Cytometry:

  • Principle: PI is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of dead cells with compromised membranes.

  • Procedure:

    • After treatment, collect both floating and adherent cells.

    • Wash the cells with PBS.

    • Resuspend the cells in a binding buffer containing PI.

    • Incubate in the dark for 15 minutes.

    • Analyze the cell population using a flow cytometer. The percentage of PI-positive cells represents the necrotic/dead cell population.

Logical Relationship of Experiments

G A Hypothesis: This compound inhibits RIPK1/RIPK3/MLKL-mediated necroptosis B Observation 1: This compound reduces necroptosis-induced cell death (LDH, PI Staining) A->B  If true, then... C Observation 2: This compound decreases phosphorylation of MLKL and RIPK3 (Western Blot) A->C  If true, then... D Observation 3: This compound disrupts RIPK1-RIPK3 interaction (Co-Immunoprecipitation) A->D  If true, then... E Conclusion: This compound protects against necroptosis by targeting the necrosome complex. B->E Supports C->E Supports D->E Supports

Figure 3: Logical flow for validating the mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ligustroflavone Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the solubility of Ligustroflavone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound formulations.

Question/Issue Possible Cause(s) Troubleshooting Steps
This compound precipitates out of my aqueous solution during preparation or upon standing. - this compound is poorly water-soluble.- The concentration exceeds its solubility limit in the chosen solvent system.- pH of the solution is not optimal for solubility.- Increase Solvent Strength: Start by dissolving this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before adding it to the aqueous phase.[1][2]- Use Co-solvents: Employ a co-solvent system. A common and effective mixture for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]- Heat and/or Sonicate: Gently warm the solution and/or use a sonicator to aid in dissolution.[1]- pH Adjustment: While specific data for this compound is limited, the solubility of many flavonoids is pH-dependent. Experiment with adjusting the pH of your vehicle, but be mindful of physiological compatibility for in vivo studies.
My cyclodextrin inclusion complex with this compound is not showing significant solubility enhancement. - Incorrect cyclodextrin type was used.- The molar ratio of this compound to cyclodextrin is not optimal.- The preparation method is inefficient.- Select an Appropriate Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often more effective at solubilizing flavonoids than native β-cyclodextrin. A formulation of 10% DMSO in a 20% SBE-β-CD saline solution has been shown to be effective.[1]- Optimize Molar Ratio: A 1:1 molar ratio is a common starting point for flavonoid-cyclodextrin complexes. You may need to perform a phase solubility study to determine the optimal ratio.- Kneading or Freeze-Drying: These methods are generally more effective for forming inclusion complexes than simple physical mixing.
The solid dispersion of this compound I prepared does not improve the dissolution rate. - The drug is not in an amorphous state.- The chosen polymer is not suitable.- The drug-to-polymer ratio is too high.- Confirm Amorphous State: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that the this compound in your solid dispersion is amorphous and not crystalline.- Polymer Selection: Use hydrophilic polymers such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).- Optimize Drug Loading: High drug loading can lead to recrystallization. Try preparing solid dispersions with lower drug-to-polymer ratios.
My this compound nanosuspension shows particle aggregation and instability. - Inadequate stabilizer concentration.- Inappropriate stabilizer type.- Ostwald ripening.- Optimize Stabilizer: The type and concentration of the stabilizer are critical. A combination of a polymer and a surfactant (e.g., HPMC and Tween 80) is often effective.[3]- Energy Input: Ensure sufficient energy is applied during homogenization or milling to achieve a small and uniform particle size.- Storage Conditions: Store the nanosuspension at a controlled temperature, as temperature fluctuations can promote particle growth.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound is a flavonoid glycoside and exhibits poor solubility in water. It is highly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 250 mg/mL.[2][4][5] Its solubility in other common laboratory solvents like ethanol and methanol is generally low to moderate, which is typical for flavonoids. For in vivo studies, starting with a stock solution in DMSO is a common practice.[1]

Q2: Which formulation strategies are recommended for improving the in vivo solubility of this compound?

A2: For in vivo applications, several strategies can be employed:

  • Co-solvent Formulations: These involve a mixture of solvents to increase solubility. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a this compound concentration of at least 2.08 mg/mL.[1]

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility. A formulation with 10% DMSO in a 20% SBE-β-CD saline solution has been shown to be effective, also achieving a concentration of at least 2.08 mg/mL.[1]

  • Solid Dispersions: This involves dispersing this compound in a solid hydrophilic polymer matrix to enhance its dissolution rate.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity and saturation solubility.

Q3: How can I prepare a stock solution of this compound?

A3: Due to its high solubility in DMSO, it is recommended to prepare a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1] This stock solution can then be diluted into the final aqueous-based formulation for your in vivo experiments. Ensure the final concentration of DMSO in your formulation is within the acceptable limits for animal studies.

Q4: Are there any stability concerns when working with this compound solutions?

A4: Flavonoids can be susceptible to degradation by light, temperature, and pH. It is advisable to protect this compound solutions from light and store them at low temperatures (-20°C for short-term and -80°C for long-term storage).[1] The stability in your final formulation should be evaluated, especially if it will be stored for an extended period before use.

Q5: How can I analyze the concentration of this compound in my formulations?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound. A reverse-phase C18 column is typically used, with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like methanol or acetonitrile. The detection wavelength can be set based on the UV absorbance maxima of this compound.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in different solvent systems suitable for in vivo studies.

Formulation/Solvent System Composition Achieved Solubility Reference
Co-solvent System10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[1]
Cyclodextrin-based System10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[1]
Pure Organic SolventDimethyl Sulfoxide (DMSO)250 mg/mL[2][4][5]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Administration

This protocol details the preparation of a co-solvent system to achieve a this compound concentration of ≥ 2.08 mg/mL.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile container, add 100 µL of the this compound DMSO stock solution.

  • To this, add 400 µL of PEG300 and mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution to ensure complete mixing. If any precipitation is observed, gentle warming and sonication can be used to aid dissolution.[1]

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol describes the preparation of a this compound formulation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile container, take 900 µL of the 20% SBE-β-CD in saline solution.

  • Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.

  • Mix the solution thoroughly until a clear and homogenous solution is obtained.

Visualizations

experimental_workflow cluster_cosolvent Co-solvent Formulation cluster_cyclodextrin Cyclodextrin Formulation cosolvent_start This compound in DMSO peg Add PEG300 cosolvent_start->peg tween Add Tween-80 peg->tween saline Add Saline tween->saline cosolvent_end Final Formulation (≥ 2.08 mg/mL) saline->cosolvent_end cd_start This compound in DMSO sbecd Add to SBE-β-CD in Saline cd_start->sbecd cd_end Final Formulation (≥ 2.08 mg/mL) sbecd->cd_end

Workflow for preparing this compound formulations.

troubleshooting_logic start Issue: this compound Precipitation check_concentration Is concentration too high? start->check_concentration check_solvent Is the solvent system adequate? check_concentration->check_solvent No solution_cosolvent Use co-solvents (e.g., DMSO, PEG300, Tween-80) check_concentration->solution_cosolvent Yes check_ph Is the pH optimal? check_solvent->check_ph No solution_cd Use cyclodextrins (e.g., SBE-β-CD) check_solvent->solution_cd Partially solution_sonicate Apply heat/sonication check_solvent->solution_sonicate Yes solution_adjust_ph Adjust pH (with caution) check_ph->solution_adjust_ph No

Troubleshooting logic for this compound precipitation.

References

Troubleshooting Ligustroflavone instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Ligustroflavone in cell culture experiments. Our aim is to help researchers, scientists, and drug development professionals overcome common challenges related to the stability of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?

Answer:

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Poor Solubility: this compound is sparingly soluble in aqueous solutions. Direct addition of a highly concentrated DMSO stock to the media can cause the compound to crash out.

    • Solution: Prepare a more dilute stock solution or use a solvent system that enhances solubility. For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline have been used to improve solubility[1]. While not directly applicable to cell culture, this highlights the utility of co-solvents. For cell culture, a stepwise dilution of the DMSO stock into a small volume of media before adding it to the final culture volume can also help.

  • Temperature Fluctuations: Exposing the media to repeated freeze-thaw cycles or sudden temperature changes can decrease the solubility of dissolved compounds, leading to precipitation[2].

    • Solution: Aliquot your stock solutions to avoid repeated freeze-thaw cycles[1]. When preparing your working solution, ensure the cell culture medium is at the appropriate temperature (typically 37°C) before adding this compound.

  • Interaction with Media Components: Certain components in the cell culture medium, such as salts and proteins, can interact with flavonoids and lead to the formation of insoluble complexes[3]. Calcium salts, in particular, are known to be prone to precipitation[2].

    • Solution: When preparing custom media, dissolve calcium chloride separately in deionized water before adding other components one at a time.

Question: My experimental results with this compound are inconsistent. Could this be due to its instability in the culture medium?

Answer:

Yes, inconsistent results are a common sign of compound instability. Flavonoids, including this compound, can degrade in cell culture media, leading to a decrease in the effective concentration over the course of an experiment. The stability of flavonoids is influenced by several factors:

  • pH of the Medium: The standard pH of most cell culture media (around 7.4) can affect flavonoid stability. Some flavonoids are more stable under slightly acidic conditions[4].

  • Light Exposure: Flavonoids can be susceptible to photodegradation upon exposure to light, especially UV light[5][6].

    • Solution: Protect your this compound stock solutions and culture plates from light by using amber tubes and minimizing exposure to ambient light during handling[1][7].

  • Temperature: Higher temperatures can accelerate the degradation of some flavonoids[8][9]. While cell cultures are maintained at 37°C, prolonged incubation times can lead to significant compound loss.

  • Oxidation: Flavonoids can be oxidized, which alters their structure and biological activity. This can be catalyzed by metal ions present in the medium[10].

To address this, we recommend performing a stability assessment of this compound under your specific experimental conditions.

Question: How can I determine if my this compound is degrading in my cell culture experiments?

Answer:

To assess the stability of this compound in your cell culture setup, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The concentration can be quantified using High-Performance Liquid Chromatography (HPLC). A significant decrease in the concentration over time indicates instability. We provide a detailed protocol for this assessment in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is soluble in DMSO[1]. It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light[1].

Q2: What is the recommended working concentration of this compound in cell culture?

A2: The optimal working concentration of this compound depends on the cell type and the specific biological effect being investigated. Published studies have used a range of concentrations. For example, in studies on diabetic osteoporosis, concentrations from 0.1 nM to 0.1 mM have been used[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: Can the glycosylation of this compound affect its stability?

A3: Yes, the presence of sugar moieties (glycosylation) can influence the stability of flavonoids. Glycosylation can protect the flavonoid structure from oxidative degradation[10][11]. However, these glycosidic bonds can also be cleaved by enzymes present in cell culture, releasing the aglycone which may have different stability and activity.

Q4: Are there any known interactions of this compound with common cell culture supplements?

A4: While specific interaction studies for this compound with all cell culture supplements are not available, it is known that flavonoids can interact with proteins and metal ions[3]. If you are using serum-free media with specific metal supplements like copper or iron, be aware of the potential for precipitation.

Data Presentation: Stability of Structurally Similar Flavonoids

CompoundConditionStability/Degradation RateReference
ApigeninAqueous solution, 20°Ck = 0.0207 h⁻¹[8]
ApigeninAqueous solution, 37°Ck = 0.0226 h⁻¹[8]
ApigeninAqueous solution, 37°C with Fe²⁺k = 0.0395 h⁻¹[8]
ApigeninAqueous solution, 37°C with Cu²⁺k = 0.0728 h⁻¹[8]
LuteolinAqueous solution, 20°Ck = 0.0214 h⁻¹[8]
LuteolinAqueous solution, 37°Ck = 0.0245 h⁻¹[8]
LuteolinAqueous solution, 37°C with Fe²⁺Increased stability[8]
LuteolinAqueous solution, 37°C with Cu²⁺Increased stability[8]

Note: 'k' represents the degradation rate constant. A higher 'k' value indicates lower stability. This data suggests that temperature and the presence of certain metal ions can significantly impact the stability of flavonoids.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary[1].

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Always protect the stock solution from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (the same medium used for your experiments)

  • Sterile culture plates or tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid or other appropriate mobile phase modifier, HPLC grade

  • Deionized water, HPLC grade

Procedure:

  • Preparation of Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM). To do this, perform a serial dilution of the DMSO stock solution into the pre-warmed medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Incubation:

    • Dispense the this compound-containing medium into sterile culture wells or tubes.

    • Place the samples in a 37°C, 5% CO₂ incubator.

  • Sample Collection:

    • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.

    • Immediately after collection, stop any potential degradation by adding an equal volume of cold acetonitrile to precipitate proteins and stabilize the compound.

    • Centrifuge the samples to pellet any precipitates.

    • Transfer the supernatant to clean tubes for HPLC analysis. Samples can be stored at -80°C until analysis.

  • HPLC Analysis:

    • Prepare a calibration curve using known concentrations of this compound in a mixture of cell culture medium and acetonitrile (1:1) to account for matrix effects.

    • Analyze the collected samples and the calibration standards by HPLC. A reverse-phase C18 column is typically suitable for flavonoid analysis[12][13]. The mobile phase can be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[13]. Detection can be performed at a wavelength where this compound has maximum absorbance.

    • Quantify the concentration of this compound in each sample using the calibration curve.

  • Data Analysis:

    • Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. A significant decrease in this percentage over time indicates instability.

Visualizations

Signaling Pathways

This compound is known to modulate several key signaling pathways. Understanding these pathways can provide context for your experimental observations.

Ligustroflavone_Degradation_Pathway This compound This compound in Media Degradation Degradation (Oxidation, Hydrolysis) This compound->Degradation Factors Instability Factors (pH, Light, Temp, O₂, Metal Ions) Factors->Degradation Products Inactive Degradation Products Degradation->Products Loss Loss of Biological Activity Products->Loss

Caption: Potential degradation pathway of this compound in cell culture media.

Troubleshooting_Workflow start Inconsistent Results or Precipitate Observed check_stock Check Stock Solution (Preparation, Storage, Solubility) start->check_stock check_media Review Media Preparation & Handling start->check_media stability_assay Perform Stability Assay (Protocol 2) check_stock->stability_assay check_media->stability_assay stable Compound is Stable stability_assay->stable No significant degradation unstable Compound is Unstable stability_assay->unstable Significant degradation other_factors Investigate Other Experimental Factors stable->other_factors optimize_conditions Optimize Experimental Conditions (Reduce incubation time, protect from light) unstable->optimize_conditions

Caption: Troubleshooting workflow for this compound instability issues.

TGF_Beta_Smad_Pathway cluster_Nucleus Nucleus TGFB TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 This compound This compound This compound->Receptor Inhibits Complex Smad2/3/4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Fibrosis-related genes) Complex->Transcription

Caption: this compound downregulates the TGF-β/Smad signaling pathway.

AMPK_Signaling_Pathway This compound This compound AMP_ATP Increased AMP/ATP Ratio This compound->AMP_ATP AMPK AMPK AMP_ATP->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Targets pAMPK->Downstream Metabolism Increased Fatty Acid Oxidation Increased Glucose Uptake Downstream->Metabolism Growth Inhibition of Anabolic Pathways (e.g., mTOR) Downstream->Growth

Caption: this compound activates the AMPK signaling pathway.

References

Technical Support Center: Optimizing Ligustroflavone Extraction from Ligustrum lucidum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Ligustroflavone from the fruits of Ligustrum lucidum. It includes troubleshooting for common experimental issues, detailed protocols, and comparative data to enhance extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: Which part of the Ligustrum lucidum plant is the best source for this compound?

A1: The fruits of Ligustrum lucidum, also known as Fructus Ligustri Lucidi or Nü-zhen-zi, are the primary source for extracting this compound and other bioactive compounds like oleanolic acid and ursolic acid.[1][2][3][4] For certain compounds like oleanolic acid, the exo-sarcocarps (peel and flesh) have been shown to contain a higher concentration compared to the whole fruit, testa, or core.[2]

Q2: What are the most effective solvents for this compound extraction?

A2: Polar solvents are generally more effective for extracting flavonoids like this compound.[5] Studies have shown that ethanol and ethanol-water mixtures are effective for extracting compounds from Ligustrum lucidum.[4][6] For instance, an 80% ethanol solution was found to be optimal for the microwave-assisted extraction of oleanolic and ursolic acids.[4] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q3: What are the common methods for extracting this compound?

A3: Common methods include conventional techniques like maceration and reflux, as well as modern ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[2][4] UAE and MAE are often preferred as they can enhance extraction efficiency and reduce extraction time.[7]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common method for quantifying flavonoids.[8] For more sensitive and selective analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective.[9][10] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification and fingerprinting analysis.[11]

Q5: What are the known biological activities of this compound?

A5: this compound is an orally active flavonoid that has been shown to antagonize the calcium-sensing receptor (CaSR).[3][12][13] This activity allows it to regulate calcium metabolism, protect bone tissue, and has shown potential in studies related to diabetic osteoporosis.[12][13][14] It also exhibits anti-inflammatory, antioxidant, and anti-fibrosis effects.[15]

Troubleshooting Guide

Issue 1: Low this compound Yield

Q: My extraction is resulting in a consistently low yield of this compound. What factors should I investigate?

A: Several factors can contribute to low extraction yields. Consider the following:

  • Plant Material:

    • Part Used: Ensure you are using the fruit of Ligustrum lucidum. The concentration of bioactive compounds can vary between different parts of the plant.[2][5]

    • Growth Stage: The content of this compound in the fruits can fluctuate depending on the growth period.[16]

    • Particle Size: The material should be ground to a fine powder to increase the surface area available for solvent interaction. The sample mesh number is a key parameter to optimize.[16]

  • Extraction Parameters:

    • Solvent Choice: The type and concentration of the solvent are critical. Pure ethanol, water, or an ethanol-water mixture can yield different results.[6] For similar compounds in L. lucidum, an 80% ethanol solution has been shown to be effective.[4]

    • Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. A common starting point is a ratio of 1:15 (g/mL).[4]

    • Extraction Time and Temperature: Both parameters need to be optimized. For UAE and MAE, shorter extraction times are typical. For conventional methods, longer periods may be necessary.[4][6] Elevated temperatures can enhance extraction but may also lead to degradation if too high.[4]

Issue 2: High Level of Impurities in the Extract

Q: My extract shows high levels of impurities during analysis. How can I improve the purity of the this compound extract?

A: High impurity levels can be addressed through both pre-extraction and post-extraction strategies:

  • Selective Extraction:

    • Solvent Polarity: Adjusting the polarity of the extraction solvent can help to selectively extract this compound while leaving behind undesirable compounds.

    • Fractional Extraction: Consider a multi-step extraction process. For example, a preliminary wash with a non-polar solvent like hexane can remove lipids before extracting with a more polar solvent like ethanol.

  • Post-Extraction Purification:

    • Liquid-Liquid Partitioning: Partitioning the crude extract between two immiscible solvents (e.g., ethyl acetate and water) can separate compounds based on their differential solubility.

    • Chromatography: Column chromatography (e.g., using silica gel or Sephadex) is a standard method for purifying specific compounds from a crude extract.

    • Ethanol Precipitation: After an initial aqueous extraction, adding ethanol can cause precipitation of insoluble components, which can then be removed by centrifugation.[1]

Issue 3: Potential Degradation of this compound

Q: I suspect that my this compound is degrading during the extraction or storage process. What are the likely causes and how can I prevent it?

A: Flavonoids can be susceptible to degradation from heat, light, and pH changes.

  • Thermal Degradation: High temperatures used during extraction (especially in methods like reflux or MAE) or during solvent evaporation can lead to degradation.[17]

    • Solution: Optimize the temperature and duration of extraction. Use the lowest effective temperature. For solvent removal, use a rotary evaporator under reduced pressure to keep the temperature low.

  • Photodegradation: Exposure to UV light can break down flavonoid structures.

    • Solution: Conduct extraction and storage in the dark or using amber-colored glassware.[6]

  • pH Stability: The stability of flavonoids can be pH-dependent. Extreme pH conditions can cause hydrolysis or other chemical changes.

    • Solution: Maintain a neutral or slightly acidic pH during extraction unless a specific pH is required for selectivity. Buffer the extraction solvent if necessary.

  • Storage: Improper storage can lead to degradation over time.

    • Solution: Store the dried extract or purified compound in a cool, dark, and dry place.[18] For long-term storage, keeping it at low temperatures (-20°C or below) in an airtight container is advisable.

Data Summary Tables

Table 1: Optimization of Extraction Conditions for Major Bioactive Compounds in Ligustrum lucidum

ParameterVariationEffect on YieldReference Compound(s)Source
Extraction Solvent Water vs. 50% Ethanol-Water vs. 100% Ethanol50% Ethanol-Water and Water showed higher antioxidant activity, suggesting better extraction of phenolic compounds.Total Phenolics[6]
Solvent Concentration 80% EthanolOptimal for MAEOleanolic Acid, Ursolic Acid[4]
Solid-to-Liquid Ratio 1:15 (g/mL)Optimal for MAEOleanolic Acid, Ursolic Acid[4]
Extraction Time 15 hours (Maceration)Proposed as optimal for antioxidant activity.Total Phenolics[6]
30 minutes (MAE)Optimal for MAEOleanolic Acid, Ursolic Acid[4]
Extraction Temperature 70°C (MAE)Optimal for MAEOleanolic Acid, Ursolic Acid[4]
Microwave Power 500 WOptimal for MAEOleanolic Acid, Ursolic Acid[4]

Table 2: Yield of Oleanolic Acid and Ursolic Acid from Ligustrum lucidum using Optimized Microwave-Assisted Extraction (MAE)

CompoundYield (mg/g of plant material)
Oleanolic Acid 4.4 ± 0.20
Ursolic Acid 5.8 ± 0.15
Data from a study optimizing MAE with 80% ethanol, a 1:15 solid-to-liquid ratio, at 70°C for 30 min with 500 W power.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Material:

    • Dry the fruits of Ligustrum lucidum at room temperature in the shade or in an oven at a low temperature (40-50°C).

    • Grind the dried fruits into a fine powder (e.g., 40-60 mesh).[16]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 70% ethanol (a 1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Perform sonication for 45 minutes at a controlled temperature of 50°C.

  • Separation and Filtration:

    • After extraction, cool the mixture to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to ensure complete extraction.

  • Solvent Evaporation:

    • Combine the filtrates from both extractions.

    • Concentrate the extract using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain the crude extract.

  • Storage:

    • Dry the crude extract completely in a vacuum oven or lyophilizer.

    • Store the dried extract in an airtight, light-resistant container at 4°C.

Protocol 2: Aqueous Decoction and Ethanol Precipitation

This method is adapted from a general protocol for preparing Ligustrum lucidum fruit extract.[1]

  • Preparation of Material:

    • Use authentic, dried Ligustrum lucidum fruits.

  • Aqueous Extraction:

    • Soak 100 g of the fruits in 800 mL of distilled water (an 8-fold volume) for 1 hour.

    • Bring the mixture to a boil and maintain the decoction for 2 hours.

    • Filter the decoction to separate the liquid extract from the solid residue.

    • Repeat the decoction process on the residue with another 800 mL of boiling distilled water for 2 hours.

  • Purification:

    • Combine the filtrates from both decoctions.

    • Centrifuge the combined liquid at 12,000 rpm for 30 minutes to remove fine insoluble ingredients.

    • Collect the supernatant and mix it with an equal volume of absolute ethanol.

    • Keep the mixture at 4°C overnight to allow for the precipitation of polysaccharides and other insoluble components.

    • Centrifuge again at 12,000 rpm for 30 minutes.

  • Final Product:

    • The resulting supernatant contains the partially purified extract rich in flavonoids and other soluble compounds.

    • This solution can be concentrated and lyophilized to yield a dry powder.

Mandatory Visualizations

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_separate 3. Separation & Concentration cluster_analysis 4. Analysis & Purification Start Collect Ligustrum lucidum Fruits Dry Drying (Shade / Low Temp Oven) Start->Dry Grind Grinding to Fine Powder Dry->Grind Extract Solvent Extraction (e.g., UAE with Ethanol) Grind->Extract Filter Filtration / Centrifugation Extract->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Extract Evap->Crude Quant Quantification (HPLC / LC-MS) Crude->Quant Purify Purification (Column Chromatography) Crude->Purify Final Pure this compound Purify->Final Factors_Affecting_Yield cluster_material Plant Material cluster_process Process Parameters center This compound Yield PlantPart Fruit Part (Whole vs. Peel) PlantPart->center GrowthStage Growth Stage GrowthStage->center ParticleSize Particle Size (Mesh) ParticleSize->center SolventType Solvent Type (Ethanol, Water) SolventType->center SolventConc Solvent Conc. SolventConc->center Ratio Solid-Liquid Ratio Ratio->center Time Extraction Time Time->center Temp Temperature Temp->center Method Method (UAE, MAE) Method->center Ligustroflavone_MoA This compound This compound CaSR Calcium-Sensing Receptor (CaSR) (in Parathyroid Gland) This compound->CaSR Antagonizes (Inhibits) PTH_Secretion Inhibition of PTH Secretion (Normal State) CaSR->PTH_Secretion Reduces Increased_PTH Increased Parathyroid Hormone (PTH) Secretion CaSR->Increased_PTH Inhibition is Blocked Calcium_Metabolism Regulation of Calcium Metabolism Increased_PTH->Calcium_Metabolism Bone_Protection Bone Protection / Anti-Osteoporosis Effect Calcium_Metabolism->Bone_Protection

References

Technical Support Center: Quantifying Ligustroflavone with HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC quantification of Ligustroflavone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Poor Peak Shape (Peak Tailing)

Question: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue in reversed-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase. For a flavonoid glycoside like this compound, this can be particularly prevalent.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, leading to tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to around 3.0) with an additive like formic acid or phosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]

    • Solution 2: Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 column will reduce the number of available free silanol groups, leading to more symmetrical peaks.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.

    • Solution: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter and length.

Issue 2: Poor Resolution and Co-elution

Question: I am having difficulty separating the this compound peak from other components in my plant extract. What strategies can I use to improve resolution?

Answer:

Achieving baseline separation is critical for accurate quantification. Flavonoid-rich extracts often contain structurally similar compounds that can co-elute with this compound.

Potential Causes and Solutions:

  • Inadequate Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be optimal for separating this compound from other flavonoids like Rhoifolin or Oleuropein, which can be present in Ligustrum lucidum extracts.[1]

    • Solution 1: Optimize the Gradient: If using a gradient method, try adjusting the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Inappropriate Column Chemistry: A standard C18 column may not provide the necessary selectivity.

    • Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer alternative selectivities for flavonoids.

  • Sample Matrix Effects: Complex sample matrices can interfere with the chromatography, leading to poor resolution.[3][4]

    • Solution: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds before injection.[3]

Issue 3: Low Sensitivity and Inconsistent Results

Question: My this compound peak is very small, or the peak area is not reproducible between injections. How can I improve sensitivity and consistency?

Answer:

Low sensitivity and poor reproducibility can stem from a variety of factors, from sample preparation to detector settings.

Potential Causes and Solutions:

  • Suboptimal Detection Wavelength: The UV detector may not be set to the wavelength of maximum absorbance for this compound.

    • Solution: Determine the UV spectrum of a pure this compound standard to identify its λmax (wavelength of maximum absorbance) and set your detector accordingly. For flavonoids, this is often in the range of 254 nm to 370 nm.

  • Sample Degradation: this compound, like many flavonoids, may be susceptible to degradation under certain conditions.

    • Solution: Prepare samples fresh and protect them from light and excessive heat. If stability is a concern, conduct forced degradation studies (e.g., acid, base, oxidation, photolysis) to understand the degradation profile and ensure the analytical method is stability-indicating.

  • Inconsistent Sample Preparation: Variability in the extraction and clean-up process can lead to inconsistent analyte concentrations.

    • Solution: Standardize the sample preparation protocol, ensuring consistent extraction times, solvent volumes, and handling procedures. The use of an internal standard can also help to correct for variations.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC-UV method for this compound quantification?

A1: Based on published methods for similar flavonoids and specific methods for this compound using MS detection, a good starting point for a reversed-phase HPLC-UV method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the λmax of this compound, but 270 nm can be a good starting point.

  • Injection Volume: 10-20 µL.

Q2: How should I prepare my plant material for this compound analysis?

A2: A common method for extracting flavonoids from plant material involves the following steps:

  • Drying and Grinding: Dry the plant material (e.g., fruits of Ligustrum lucidum) and grind it into a fine powder.

  • Extraction: Perform an ultrasound-assisted extraction with a solvent such as 70-95% ethanol.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

  • Clean-up (optional but recommended): For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering substances.

Q3: What are some common co-eluting compounds with this compound?

A3: In extracts from Ligustrum lucidum and other plants, this compound may co-elute with other structurally similar flavonoids. One commonly co-analyzed flavonoid is Rhoifolin.[1] Depending on the plant matrix, other flavonoids and phenolic compounds could also interfere. Using a diode-array detector (DAD) can help assess peak purity.

Q4: My column backpressure is increasing. What should I do?

A4: High backpressure is often due to a blockage in the system.

  • Check for Particulates: Ensure your samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter.

  • Use a Guard Column: A guard column installed before the analytical column can trap particulates and strongly retained compounds, protecting the main column.

  • Column Washing: If the column is contaminated, a washing procedure with a series of strong solvents may be necessary. If backpressure remains high, the column frit may be blocked and require replacement, or the column itself may need to be replaced.

Experimental Protocols

Below are summarized experimental conditions adapted from validated methods for this compound analysis.

Table 1: HPLC-MS/MS Method for Simultaneous Determination of this compound and Rhoifolin

ParameterCondition
Column Venusil HILIC, 150 mm × 2.1 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile/Water/Formic Acid (75:25:0.1, v/v/v)
Flow Rate 0.3 mL/min
Detection Triple-quadrupole tandem MS (Negative ionization, SRM mode)
Linearity Range 3–300 ng/mL for this compound
Reference Liu et al. (2016)[1]

Table 2: UPLC-MS/MS Method for Quantification of this compound

ParameterCondition
Column Not specified, but likely a sub-2 µm particle size column
Mobile Phase Acetonitrile/Water/Formic Acid (75:25:0.1, v/v/v)
Detection Tandem Mass Spectrometry (Positive mode, MRM)
LLOQ 2 ng/mL in rat plasma and mouse tissue
Reference Liu et al. (2019)

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Grind Grinding Sample->Grind Extract Ultrasonic Extraction Grind->Extract Filter Filtration Extract->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Inject Sample Injection SPE->Inject Column HPLC Column (e.g., C18) Inject->Column Detect UV/DAD Detector Column->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification Integrate->Quantify

Caption: General workflow for the quantification of this compound from plant material using HPLC.

Troubleshooting Logic for Peak Tailing

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks Checkthis compound Is only the this compound peak (or a few peaks) tailing? CheckAllPeaks->Checkthis compound No SystemIssue Possible System Issue: - Extra-column volume - Column void/degradation CheckAllPeaks->SystemIssue Yes ChemicalIssue Possible Chemical Issue: - Secondary silanol interactions - Mobile phase pH - Column overload Checkthis compound->ChemicalIssue Yes SolutionSystem Solution: - Check fittings and tubing - Replace column SystemIssue->SolutionSystem SolutionChemical Solution: - Lower mobile phase pH - Use end-capped column - Dilute sample ChemicalIssue->SolutionChemical

Caption: Decision tree for troubleshooting peak tailing in this compound analysis.

Signaling Pathways of this compound

TGF-β/Smad Signaling Pathway

TGF_Beta_Smad TGFB1 TGF-β1 Receptor TβR I / TβR II TGFB1->Receptor pSmad p-Smad2 / p-Smad3 Receptor->pSmad Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Fibrosis Liver Fibrosis (Collagen I, α-SMA) Nucleus->Fibrosis This compound This compound This compound->Receptor Inhibits

Caption: this compound inhibits the TGF-β/Smad pathway, reducing liver fibrosis.[5]

NLRP1 Inflammasome Pathway

NLRP1_Inflammasome Ischemia Ischemic Stroke NLRP1 NLRP1 Inflammasome Activation Ischemia->NLRP1 Caspase1 Caspase-1 Activation NLRP1->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Inflammation Neuroinflammation & Neuronal Damage Cytokines->Inflammation This compound This compound This compound->NLRP1 Suppresses

Caption: this compound exerts neuroprotective effects by suppressing the NLRP1 inflammasome.

Calcium-Sensing Receptor (CaSR) Pathway

CaSR_Pathway CaSR Calcium-Sensing Receptor (CaSR) PTH Parathyroid Hormone (PTH) Secretion CaSR->PTH Inhibits Calcium Serum Calcium Homeostasis PTH->Calcium Regulates Bone Bone Mineral Density Calcium->Bone Affects This compound This compound This compound->CaSR Antagonizes

Caption: this compound acts as a CaSR antagonist, influencing PTH secretion and calcium homeostasis.

References

How to prevent degradation of Ligustroflavone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ligustroflavone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, this compound in powdered form should be stored at -20°C. If dissolved in a solvent, it is best stored at -80°C. For short-term storage of solutions, -20°C is acceptable, but it is crucial to protect the solution from light.[1] A certificate of analysis for this compound suggests that the powder is stable for at least three years when stored at -20°C.[2]

Q2: How should I handle this compound solutions to maintain stability?

A2: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1]

Q3: Are there any substances that are incompatible with this compound?

A3: Yes, you should avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as they are incompatible with this compound and can lead to its degradation.

Q4: What are the primary factors that can cause this compound degradation?

A4: Based on studies of structurally similar flavonoid glycosides, the primary factors that can cause degradation of this compound are likely to be:

  • pH: Flavonoid glycosides can be susceptible to hydrolysis under acidic conditions. The stability of apigenin, the aglycone of this compound, is also pH-dependent, with greater stability at acidic pH and progressive degradation at neutral or alkaline pH.[3][4]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids. Thermal processing can lead to the conversion of flavonoid glycosides to their aglycones.[3]

  • Light: As a general precaution for flavonoid compounds, exposure to light should be minimized.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been detailed in the available literature, based on its structure as an apigenin glycoside, potential degradation pathways include:

  • Hydrolysis of Glycosidic Bonds: Under acidic conditions or due to enzymatic activity, the sugar moieties attached to the apigenin backbone can be cleaved.[3][5]

  • Degradation of the Apigenin Aglycone: The core flavone structure (apigenin) can also degrade, particularly at neutral or alkaline pH.[3] Human gut microbiota has been shown to degrade apigenin into smaller phenolic compounds.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage.- Verify that the powdered this compound is stored at -20°C and solutions are stored at -80°C (long-term) or -20°C (short-term) and protected from light. - Ensure that stock solutions are aliquoted to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment.
Precipitate formation in the stock solution. Poor solubility or degradation.- Confirm the appropriate solvent is being used for dissolution. - Gently warm the solution or use sonication to aid dissolution. If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.- Review the storage and handling procedures of the this compound sample. - Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method.

Experimental Protocols

General Protocol for Assessing this compound Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C) in an oven.

    • Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method for apigenin glycosides might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid).[7]

  • Data Analysis: Quantify the amount of undegraded this compound and any degradation products. Calculate the percentage of degradation.

Table 1: Summary of Forced Degradation Conditions for Flavonoid Glycosides (General Guidance)

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C - 80°CUp to 24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature - 60°CUp to 24 hours
Oxidation3% H₂O₂Room TemperatureUp to 24 hours
Thermal (Dry Heat)Oven60°C - 80°CUp to 48 hours
PhotodegradationPhotostability ChamberAmbientPer ICH Q1B

Visualizations

Logical Workflow for this compound Stability Assessment

Ligustroflavone_Stability_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) stock_solution->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) stock_solution->oxidation Expose to Stress thermal Thermal Degradation (e.g., 60°C) stock_solution->thermal Expose to Stress photo Photodegradation (ICH Q1B) stock_solution->photo Expose to Stress hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis Analyze Samples base->hplc_analysis Analyze Samples oxidation->hplc_analysis Analyze Samples thermal->hplc_analysis Analyze Samples photo->hplc_analysis Analyze Samples data_analysis Quantify Degradation & Identify Products hplc_analysis->data_analysis stability_profile Establish Stability Profile data_analysis->stability_profile storage_conditions Recommend Storage Conditions stability_profile->storage_conditions

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway of a Flavonoid Glycoside

Flavonoid_Degradation_Pathway Flavonoid_Glycoside Flavonoid Glycoside (e.g., this compound) Aglycone Aglycone (e.g., Apigenin) Flavonoid_Glycoside->Aglycone Hydrolysis (Acid/Enzyme) Sugars Sugar Moieties Flavonoid_Glycoside->Sugars Hydrolysis Degradation_Products Further Degradation Products Aglycone->Degradation_Products Degradation (e.g., Oxidation, pH)

Caption: A simplified potential degradation pathway for a flavonoid glycoside.

References

Optimizing Ligustroflavone dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing ligustroflavone dosage for maximum therapeutic effect in experimental settings.

Troubleshooting Guides

Problem 1: Suboptimal or No Therapeutic Effect Observed in In Vivo Models
Possible Cause Troubleshooting Step
Insufficient Dosage The administered dose of this compound may be too low to achieve a therapeutic concentration in the target tissue. Review the dosage tables below for ranges used in published studies. Consider a dose-escalation study to determine the optimal dose for your specific animal model and disease state.
Poor Bioavailability This compound is an orally active flavonoid compound.[1] However, like many flavonoids, its oral bioavailability can be variable. If administering orally, ensure proper formulation to enhance absorption. For initial studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass first-pass metabolism and ensure systemic exposure.
Rapid Metabolism and Clearance Pharmacokinetic studies in rats have shown that this compound is eliminated relatively quickly, with a half-life of approximately 1.3 ± 0.5 hours after intravenous administration. Consider more frequent dosing or a sustained-release formulation to maintain therapeutic concentrations.
Incorrect Timing of Administration The timing of this compound administration relative to disease induction is critical. For prophylactic effects, administer before or concurrently with the disease-inducing agent. For therapeutic effects, administration should begin after disease establishment. In a rat model of ischemic stroke, this compound was administered 15 minutes before ischemia.[2]
Animal Model Variability The pathophysiology of the disease model may differ from those in which this compound has shown efficacy. Ensure your model is appropriate and well-characterized. For instance, in carbon tetrachloride (CCl4)-induced liver fibrosis models, the extent of fibrosis can vary.[3]
Problem 2: Inconsistent Results in In Vitro Assays
Possible Cause Troubleshooting Step
Inappropriate Cell Line The chosen cell line may not express the target signaling pathways (e.g., TGF-β/Smad, RIPK1/RIPK3/MLKL, NLRP1 inflammasome) or may have developed resistance. Use cell lines known to be responsive, such as LX-2 human hepatic stellate cells for fibrosis studies or PC12 cells for neuroprotection assays.[1][2]
This compound Solubility Issues This compound may precipitate in cell culture media, reducing its effective concentration. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is low and non-toxic to the cells.
Cell Culture Conditions Variations in cell density, passage number, and serum concentration can affect experimental outcomes. Standardize these parameters across all experiments.
Incorrect Assay Endpoint The chosen endpoint may not accurately reflect the therapeutic effect of this compound. For example, when studying its anti-fibrotic effects, assess markers of hepatic stellate cell activation like α-SMA and collagen I expression, in addition to cell viability.[3]
Timing of Treatment and Stimulation The duration of this compound pre-treatment and the timing of stimulation (e.g., with TGF-β1) are critical. Optimize these parameters to observe the desired inhibitory effect.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for in vivo experiments with this compound?

A1: Based on published studies, a common starting dose for mice is in the range of 5-20 mg/kg administered intraperitoneally (i.p.) three times a week for chronic models like liver fibrosis.[3] For acute models like ischemic stroke in rats, a single dose of 30 mg/kg administered intragastrically (i.g.) has been used.[2] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: What is a typical effective concentration of this compound for in vitro experiments?

A2: A concentration of 25 µM has been shown to be effective in reducing α-SMA and COL1A1 expression in TGF-β1-stimulated LX-2 cells and protecting PC12 cells from hypoxia-induced injury.[1][2] A dose-response study ranging from 0.1 nM to 0.1 mM has been used to assess its effect on PTH release in primary rat parathyroid gland cells.[1] It is recommended to perform a dose-response curve to determine the EC50 or IC50 for your specific cell line and endpoint.

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways implicated in various diseases:

  • TGF-β/Smad Pathway: It downregulates this pathway, which is crucial in the pathogenesis of liver fibrosis.[3][4]

  • RIPK1/RIPK3/MLKL Pathway: It inhibits this necroptosis pathway, providing neuroprotective effects in ischemic stroke.[2]

  • NLRP1 Inflammasome: It suppresses the activation of the NLRP1 inflammasome, contributing to its neuroprotective and anti-inflammatory effects.[5][6]

  • Calcium-Sensing Receptor (CaSR): It acts as an antagonist to the CaSR, which may be beneficial in conditions like diabetic osteoporosis.

Q4: How should I prepare this compound for in vitro and in vivo studies?

A4: For in vitro studies, prepare a high-concentration stock solution in a sterile solvent such as dimethyl sulfoxide (DMSO). This stock can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below a toxic level for your cells (typically <0.1%). For in vivo studies, the preparation will depend on the route of administration. For intraperitoneal injection, this compound can be suspended in a vehicle like olive oil. For intragastric administration, it can be formulated in a suitable vehicle for gavage.

Q5: Are there any known toxicity or off-target effects of this compound?

A5: Current research suggests that this compound is well-tolerated at therapeutic doses in animal models. However, comprehensive toxicology studies are limited. It is always recommended to include a toxicity assessment in your experimental design, especially when using higher doses or long-term treatment regimens. This can include monitoring animal weight, behavior, and performing histological analysis of major organs.

Data Presentation

Table 1: In Vivo Dosage of this compound

Animal ModelDisease/ConditionRoute of AdministrationDosageFrequencyReference(s)
Mouse (C57BL/6J)CCl4-induced liver fibrosisIntraperitoneal (i.p.)5 mg/kg (low dose)3 times/week for 6 weeks[3]
Mouse (C57BL/6J)CCl4-induced liver fibrosisIntraperitoneal (i.p.)20 mg/kg (high dose)3 times/week for 6 weeks[3]
Rat (Sprague-Dawley)Ischemic stroke (MCAO)Intragastric (i.g.)30 mg/kgSingle dose, 15 min before ischemia[2]
Rat (Sprague-Dawley)PharmacokineticsIntravenous (i.v.)2 mg/kg and 8 mg/kgSingle dose
MouseTissue DistributionIntraperitoneal (i.p.)16 mg/kgSingle dose

Table 2: In Vitro Concentrations of this compound

Cell LineAssayEffective ConcentrationEndpointReference(s)
LX-2 (human hepatic stellate cells)TGF-β1 stimulation25 µMReduction of α-SMA and COL 1A1 expression[1]
PC12 (rat pheochromocytoma)Hypoxia-induced injury25 µMReduction of LDH release[1][2]
Primary rat parathyroid gland cellsPTH release0.1 nM - 0.1 mMIncreased PTH release[1]

Experimental Protocols

Protocol 1: CCl4-Induced Liver Fibrosis in Mice

This protocol is adapted from studies investigating the anti-fibrotic effects of this compound.[3]

  • Animal Model: Use male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide mice into the following groups (n=8-10 per group):

    • Control group (Vehicle: Olive oil)

    • CCl4 model group (CCl4 in olive oil)

    • This compound low dose + CCl4 group (e.g., 5 mg/kg)

    • This compound high dose + CCl4 group (e.g., 20 mg/kg)

  • Induction of Fibrosis: Administer CCl4 (10% in olive oil, 2 mL/kg body weight) via intraperitoneal (i.p.) injection twice a week for 6-8 weeks.

  • This compound Treatment: Administer this compound (dissolved in a suitable vehicle) via i.p. injection three times a week on non-CCl4 administration days, starting from the first week of CCl4 treatment.

  • Monitoring: Monitor body weight and general health of the animals weekly.

  • Sacrifice and Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood for serum analysis (ALT, AST) and liver tissue for histological analysis (H&E, Masson's trichrome, Sirius Red staining) and molecular analysis (Western blot for α-SMA, Collagen I, p-Smad2/3).

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is for inducing ischemic stroke to evaluate the neuroprotective effects of this compound.[2]

  • Animal Model: Use male Sprague-Dawley rats (250-300 g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 1-2 hours of occlusion, withdraw the filament to allow reperfusion.

  • This compound Treatment: Administer this compound (e.g., 30 mg/kg) by oral gavage 15 minutes before inducing ischemia.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the rats and remove the brains. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.

  • Molecular Analysis: Collect brain tissue from the ischemic penumbra for Western blot analysis of necroptosis-related proteins (RIPK1, RIPK3, p-MLKL) and inflammasome components (NLRP1, Caspase-1).

Protocol 3: Western Blot for Signaling Pathway Analysis
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Smad2/3, Smad2/3, α-SMA, Collagen I, RIPK1, p-RIPK1, RIPK3, p-MLKL, NLRP1, Cleaved Caspase-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Ligustroflavone_TGF_Beta_Pathway cluster_Nucleus Nucleus TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor (TβRI/TβRII) TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_transcription Gene Transcription (α-SMA, Collagen I) Smad_complex->Gene_transcription activates Fibrosis Liver Fibrosis Gene_transcription->Fibrosis This compound This compound This compound->TGF_beta_R inhibits

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

Ligustroflavone_Necroptosis_Pathway Stimulus Ischemic Stimulus RIPK1 RIPK1 Stimulus->RIPK1 Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates p_MLKL p-MLKL MLKL->p_MLKL Membrane_disruption Membrane Disruption p_MLKL->Membrane_disruption oligomerizes and translocates to membrane Necroptosis Necroptosis Membrane_disruption->Necroptosis This compound This compound This compound->Necrosome inhibits

Caption: this compound inhibits the RIPK1/RIPK3/MLKL-mediated necroptosis pathway.

Ligustroflavone_NLRP1_Pathway Stimulus Ischemic Stimulus NLRP1 NLRP1 Stimulus->NLRP1 Inflammasome NLRP1 Inflammasome NLRP1->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 cleaves IL1b IL-1β Caspase1->IL1b cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->Inflammasome inhibits

Caption: this compound suppresses the activation of the NLRP1 inflammasome.

References

Technical Support Center: Overcoming Poor Bioavailability of Ligustroflavone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on overcoming the poor bioavailability of Ligustroflavone is limited in publicly available literature. This guide is based on established methods for enhancing the bioavailability of other poorly water-soluble flavonoids with similar chemical properties, such as quercetin, naringenin, and silymarin. The protocols and troubleshooting advice provided here should be considered as a starting point for developing a tailored approach for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: Like many flavonoids, this compound's low oral bioavailability is likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption. It may also be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the primary strategies to improve the bioavailability of poorly soluble flavonoids like this compound?

A2: The main approaches focus on enhancing the solubility and dissolution rate of the compound. Key strategies include:

  • Solid Dispersions: Dispersing the drug in a carrier matrix at a molecular level to create an amorphous form, which has higher solubility than the crystalline form.[1]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[2][3]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A lipid-based formulation that spontaneously forms a nanoemulsion in the gastrointestinal fluid, keeping the drug in a solubilized state.[4][5][6]

Q3: Which formulation strategy is the best for this compound?

A3: The optimal strategy depends on the specific physicochemical properties of this compound and the desired therapeutic application. A comparative evaluation of different formulations through in vitro dissolution and in vivo pharmacokinetic studies would be necessary to determine the most effective approach.

Troubleshooting Guides

Solid Dispersion Formulations
Problem Possible Cause Troubleshooting Steps
Low drug loading in the solid dispersion. Poor solubility of this compound in the chosen polymer or solvent.- Screen different polymers (e.g., PVP K30, HPMC, Poloxamer 188) for better miscibility. - Use a co-solvent system to improve the solubility of both the drug and the polymer.
The drug recrystallizes during storage. The amorphous state is not stable. The polymer is not effectively inhibiting crystallization.- Increase the drug-to-polymer ratio to ensure the drug is fully dispersed. - Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound. - Store the solid dispersion in a desiccator to prevent moisture-induced crystallization.
Inconsistent in vitro dissolution results. Incomplete conversion to an amorphous state or particle size variability.- Confirm the amorphous state using techniques like XRD or DSC. - Ensure the solvent is completely removed during the preparation process. - Sieve the prepared solid dispersion to obtain a uniform particle size.
Nanoparticle Formulations
Problem Possible Cause Troubleshooting Steps
Large particle size or high polydispersity index (PDI). Inefficient particle size reduction method or aggregation of nanoparticles.- Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, sonication time). - Screen different stabilizers or increase the concentration of the current stabilizer. - For nanoprecipitation, adjust the solvent-to-antisolvent ratio and the mixing speed.
Low encapsulation efficiency. Poor affinity of the drug for the nanoparticle matrix. Drug leakage during preparation.- Choose a polymer or lipid matrix with higher affinity for this compound. - Optimize the drug-to-carrier ratio. - For emulsion-based methods, ensure rapid solidification of the nanoparticles to entrap the drug.
Instability of the nanosuspension (e.g., sedimentation). Insufficient surface charge leading to particle aggregation.- Measure the zeta potential; a value of at least ±30 mV is generally desired for stability. - Add or change the stabilizer to one that imparts a higher surface charge.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Problem Possible Cause Troubleshooting Steps
The formulation does not form a nanoemulsion upon dilution (appears cloudy or milky). The ratio of oil, surfactant, and co-surfactant is not in the nanoemulsion region. The HLB value of the surfactant is not optimal.- Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components. - Screen surfactants with different HLB values (typically >12 for o/w nanoemulsions).[5]
Drug precipitation upon dilution in aqueous media. The drug is not sufficiently soluble in the formulation, or the nanoemulsion is not stable upon dilution.- Select an oil phase in which this compound has high solubility. - Increase the concentration of the surfactant and/or co-surfactant to improve the solubilization capacity of the nanoemulsion.
Poor in vivo performance despite good in vitro characteristics. The formulation may be susceptible to digestion in the GI tract, leading to premature drug release and precipitation.- Consider using long-chain triglycerides in the oil phase, which can promote lymphatic absorption and bypass first-pass metabolism. - Evaluate the formulation's stability in simulated gastric and intestinal fluids.

Quantitative Data on Bioavailability Enhancement of Flavonoids

The following tables summarize pharmacokinetic data from animal studies on flavonoids with poor bioavailability, demonstrating the potential improvements achievable with different formulation strategies.

Table 1: Bioavailability Enhancement of Quercetin using Solid Dispersions in Rats

FormulationCmax (µg/mL)AUC (µg·h/mL)Fold Increase in Bioavailability (AUC)Reference
Pure Quercetin~0.8~3.5-[7]
Quercetin/F68/HPMC ASD~3.6~12.43.54[7]

Table 2: Bioavailability Enhancement of Naringenin using Nanoparticles in Rats

FormulationCmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC)Reference
Pure Naringenin~5745~28345-[2]
Naringenin NanocarriersData not specifiedData not specified~116[2]

Table 3: Bioavailability Enhancement of Silymarin using SNEDDS in Dogs

FormulationCmax (µg/mL)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Legalon® (Commercial Capsule)1.06 ± 0.042.09 ± 0.15100[4]
Silymarin SMEDDS1.85 ± 0.094.75 ± 0.26227[4]

Experimental Protocols

Protocol 1: Preparation of a Flavonoid Solid Dispersion by the Solvent Evaporation Method

This protocol is adapted from studies on quercetin and other flavonoids.[8][9]

  • Dissolution: Dissolve the flavonoid (e.g., quercetin) and a carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then sieve it to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of Flavonoid Nanoparticles by Nanoprecipitation

This protocol is based on general methods for flavonoid nanoparticle formulation.[10][11]

  • Organic Phase Preparation: Dissolve the flavonoid and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., PVA or Poloxamer 188).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Removal: Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification (Optional): Centrifuge the nanosuspension to pellet the nanoparticles, then wash them with deionized water to remove any unencapsulated drug and excess stabilizer.

  • Lyophilization (for solid nanoparticles): Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry to obtain a powder.

Protocol 3: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is adapted from studies on silymarin and naringenin.[4][12]

  • Component Selection:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil) to select the oil with the highest solubilizing capacity.

    • Surfactant and Co-surfactant: Screen various surfactants (e.g., Cremophor EL, Tween 80) and co-surfactants (e.g., Transcutol HP) for their ability to emulsify the selected oil phase.

  • Formulation: Accurately weigh the oil, surfactant, and co-surfactant into a glass vial based on ratios determined from a pseudo-ternary phase diagram.

  • Drug Loading: Add the appropriate amount of this compound to the mixture.

  • Homogenization: Gently heat the mixture (if necessary) and vortex until a clear, homogenous liquid is formed.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This is a general protocol for an oral bioavailability study.[13][14][15]

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats (typically 200-250 g) for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) with free access to water before drug administration.

  • Dosing:

    • Control Group: Administer a suspension of pure this compound (e.g., in 0.5% carboxymethylcellulose) via oral gavage.

    • Test Group(s): Administer the this compound formulation (solid dispersion, nanosuspension, or SNEDDS) at the same dose level.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Analysis: Store the plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_result Outcome sd Solid Dispersion physchem Physicochemical Analysis (XRD, DSC, Particle Size) sd->physchem Characterize np Nanoparticles np->physchem Characterize snedds SNEDDS snedds->physchem Characterize dissolution Dissolution & Release Studies physchem->dissolution Test pk_study Pharmacokinetic Study in Rats dissolution->pk_study Select best candidate data_analysis Data Analysis (AUC, Cmax) pk_study->data_analysis Analyze plasma samples bioavailability Enhanced Bioavailability data_analysis->bioavailability Determine

Caption: General workflow for developing and evaluating a bioavailability-enhanced formulation.

solid_dispersion_pathway start This compound (Crystalline) + Polymer dissolve Dissolve in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotovap) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize end Amorphous Solid Dispersion (Powder) pulverize->end

Caption: Process flow for the Solvent Evaporation method to prepare solid dispersions.

snedds_absorption snedds_capsule Oral Administration of SNEDDS Capsule emulsification Spontaneous Emulsification in GI Fluids snedds_capsule->emulsification nanoemulsion Formation of Nanoemulsion (Drug Solubilized in Droplets) emulsification->nanoemulsion absorption Enhanced Absorption across Gut Wall nanoemulsion->absorption circulation Systemic Circulation absorption->circulation

Caption: Mechanism of bioavailability enhancement by a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

References

Refining experimental protocols for Ligustroflavone research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for experiments involving Ligustroflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound (also known as Nuezhenoside) is a natural flavonoid glycoside typically extracted from Ligustrum lucidum (Glossy Privet).[1] Its pharmacological properties are diverse, including anti-inflammatory, antioxidant, and anti-fibrotic activities.[2] Key mechanisms of action include the downregulation of the TGF-β/Smad signaling pathway, inhibition of the RIPK1/RIPK3/MLKL necroptosis pathway, and antagonism of the calcium-sensing receptor (CaSR).[1][3] It has shown therapeutic potential in models of liver fibrosis, ischemic stroke, and diabetic osteoporosis.[1][4]

Q2: What are the primary signaling pathways modulated by this compound?

This compound has been shown to modulate several key signaling pathways:

  • TGF-β/Smad Pathway: It inhibits liver fibrosis by suppressing the phosphorylation of Smad2 and Smad3, key mediators in this pathway.[2][3]

  • RIPK1/RIPK3/MLKL Pathway: It can reduce necroptosis (a form of programmed cell death) in brain tissue following ischemic stroke by targeting this pathway.[1]

  • NLRP1 Inflammasome: In models of ischemic stroke, this compound exerts neuroprotective effects by suppressing the activation of the NLRP1 inflammasome, which reduces the production of pro-inflammatory cytokines like IL-1β and IL-18.[5][6]

  • Calcium-Sensing Receptor (CaSR): this compound acts as a CaSR antagonist, which allows it to regulate calcium metabolism and protect against bone loss in diabetic osteoporosis models.[1][4]

Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?

The optimal concentration can vary significantly based on the cell line, animal model, and specific experimental goals. However, published literature provides a general starting point.

Experimental Model Concentration / Dosage Range Notes Reference(s)
In Vitro (Cell Culture)25 µMUsed in human hepatic stellate (LX-2) cells to reduce fibrosis markers.[1][2][3]
0.1 nM - 100 µMEffective range for increasing PTH release in primary rat parathyroid gland cells.[1]
In Vivo (Mice)5 - 20 mg/kg (i.p.)Administered 3 times per week for studies on liver fibrosis and diabetic osteoporosis.[1][3]
In Vivo (Rats)30 mg/kg (i.g.)Administered 15 minutes before ischemia for neuroprotection studies.[1]

Q4: How should I prepare and store this compound stock solutions for experiments?

Proper preparation and storage are critical for maintaining the compound's stability and activity. Due to its low aqueous solubility, a stock solution in an organic solvent is required.[7]

Parameter Recommendation Notes Reference(s)
Primary Solvent Dimethyl sulfoxide (DMSO)Prepare a high-concentration stock (e.g., 10-50 mM).[1]
Storage Temperature -80°C (long-term) or -20°C (short-term)Protect from light.[1]
Storage Duration Up to 6 months at -80°C; Up to 1 month at -20°C.Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Working Solution Dilute the DMSO stock in cell culture media or saline.Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%).[1]

Troubleshooting Guide

Problem: Poor Solubility or Precipitation in Aqueous Media

  • Cause: this compound, like many flavonoids, has poor water solubility.[7][8] Adding a concentrated DMSO stock directly to aqueous media can cause the compound to precipitate out of solution.

  • Solution:

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock into a small volume of media or PBS, vortexing gently, and then add this intermediate dilution to your final volume.

    • Use of Solubilizing Agents (for in vivo): For animal studies, specific formulations can improve solubility. A common vehicle is a mix of DMSO, PEG300, Tween-80, and saline. A suggested protocol is to dissolve this compound in 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline.[1]

    • Gentle Warming/Sonication: If precipitation occurs during preparation, gentle warming (to ~37°C) and/or sonication can help redissolve the compound.[1]

Problem: Inconsistent or Weak Biological Activity

  • Cause: The compound may have degraded due to improper storage or handling. Flavonoids can be sensitive to pH, light, and repeated freeze-thaw cycles.[1][9]

  • Solution:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to prevent degradation from multiple freeze-thaw cycles.[1]

    • Protect from Light: Store stock solutions and handle experimental plates in a way that minimizes light exposure.

    • Verify pH of Media: The stability of some flavonoids can be pH-dependent.[9] Ensure your cell culture media is properly buffered and has not expired.

    • Purchase from a Reputable Source: Ensure the purity and identity of your this compound. Always obtain a Certificate of Analysis (CoA).

Problem: Weak or No Signal in Western Blot for Target Proteins

  • Cause: This common issue can stem from several factors, including low protein abundance, poor antibody affinity, or suboptimal protocol steps.[10][11]

  • Solution:

    • Increase Protein Load: If your target protein is of low abundance, increase the amount of total protein loaded onto the gel (e.g., from 20 µg to 40 µg).[10]

    • Optimize Primary Antibody Concentration: Your antibody may be too dilute. Perform a titration experiment (e.g., 1:500, 1:1000, 1:2000) to find the optimal concentration. Extend the primary antibody incubation time to overnight at 4°C.[10][12]

    • Check Transfer Efficiency: For high molecular weight proteins (>100 kDa), consider adding a low concentration of SDS (0.01-0.05%) to the transfer buffer to facilitate transfer from the gel. For low molecular weight proteins (<20 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm) and reduce transfer time to prevent "blow-through".[10]

    • Use a Sensitivity-Enhancing Substrate: If the signal is still weak, switch to a high-sensitivity chemiluminescent substrate.[10]

Problem: High Background or Non-Specific Bands in Western Blot

  • Cause: Excessive background can mask the true signal and is often caused by insufficient blocking, overly concentrated antibodies, or inadequate washing.[11][12]

  • Solution:

    • Optimize Blocking: Increase the blocking time to 1-2 hours at room temperature. Try switching your blocking agent (e.g., from 5% non-fat milk to 5% Bovine Serum Albumin (BSA) or vice versa), as some antibodies have preferences.[12]

    • Increase Washing Stringency: Increase the number and duration of your washes after antibody incubations (e.g., 3 x 10 minutes). Add a small amount of detergent like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specific binding.

    • Reduce Antibody Concentration: Both primary and secondary antibody concentrations may be too high. Dilute them further.[11]

    • Ensure Sample Integrity: Protein degradation can lead to non-specific bands at lower molecular weights. Always prepare fresh lysates and add protease/phosphatase inhibitors.[13]

Experimental Protocols & Visualizations

Protocol 1: General In Vitro Experimental Workflow

This protocol outlines a standard workflow for assessing the impact of this compound on a specific cellular process, such as proliferation or protein expression.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 10-50 mM This compound Stock in DMSO e1 Treat Cells with Vehicle (e.g., 0.1% DMSO) and Varying Concentrations of This compound (e.g., 1-50 µM) p1->e1 p2 Culture Cells to 70-80% Confluency p2->e1 e2 Incubate for a Defined Period (e.g., 24, 48, 72 hours) e1->e2 a1 Cell Viability Assay (e.g., MTT, WST-1) e2->a1 Harvest Cells for Assay a2 Protein Analysis (Western Blot) e2->a2 Harvest Cells for Assay a3 Gene Expression (RT-qPCR) e2->a3 Harvest Cells for Assay a4 Data Analysis & Interpretation a1->a4 a2->a4 a3->a4

Caption: General workflow for in vitro this compound experiments.

Protocol 2: Western Blot Analysis of TGF-β Pathway Proteins

This protocol provides a method for detecting changes in key proteins like p-Smad3 and α-SMA after this compound treatment.

  • Cell Lysis: After treating cells (e.g., LX-2) with this compound for the desired time, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer and add 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an 8-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Smad3, anti-Smad3, anti-α-SMA, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

Signaling Pathway Diagrams

G lig This compound receptor TβR-I / TβR-II Receptor Complex lig->receptor Inhibits tgfb TGF-β1 tgfb->receptor Binds psmad p-Smad2 / p-Smad3 receptor->psmad Phosphorylates smad23 Smad2 / Smad3 smad23->psmad complex p-Smad/Smad4 Complex psmad->complex smad4 Smad4 smad4->complex nucleus Nucleus complex->nucleus Translocates to genes Fibrosis-Related Gene Expression (e.g., Collagen I, α-SMA) nucleus->genes Activates

Caption: this compound inhibits the TGF-β/Smad fibrotic pathway.

G cluster_ripk Necroptosis Pathway cluster_nlrp1 Inflammasome Pathway lig This compound ripk RIPK1 / RIPK3 Activation lig->ripk Inhibits nlrp1 NLRP1 Inflammasome Assembly lig->nlrp1 Inhibits injury Ischemic Injury injury->ripk mlkl p-MLKL ripk->mlkl necro Necroptosis (Cell Death) mlkl->necro stim Pathogenic Stimuli stim->nlrp1 cas1 Caspase-1 Activation nlrp1->cas1 cyto Pro-inflammatory Cytokines (IL-1β, IL-18) cas1->cyto

Caption: this compound inhibits necroptosis and inflammation.

References

Addressing off-target effects of Ligustroflavone in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of Ligustroflavone in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reported mechanisms of action?

This compound (also known as Nuezhenoside) is a flavonoid compound naturally extracted from plants such as Ligustrum lucidum.[1][2] It is known to be pharmacologically active through multiple signaling pathways. Depending on the context of a study, these can be considered on-target or off-target activities. The primary reported mechanisms include:

  • Necroptosis Inhibition: It inhibits the RIPK1/RIPK3/MLKL signaling pathway, a key regulator of programmed necrotic cell death.[1][3][4]

  • Calcium-Sensing Receptor (CaSR) Antagonism: It acts as an antagonist to the CaSR, which plays a crucial role in calcium metabolism and homeostasis.[1][5][6]

  • TGF-β/Smad Signaling Downregulation: It can ameliorate liver fibrosis by inhibiting the TGF-β/Smad signaling pathway.[1][7][8]

Q2: What are the likely off-target effects I should be aware of when using this compound?

An "off-target" effect depends entirely on your primary research interest.

  • If you are studying necroptosis (targeting RIPK1/RIPK3), then its effects on CaSR and TGF-β signaling should be considered off-target. These could manifest as unexpected changes in intracellular calcium levels or modulation of genes related to cell growth and differentiation.

  • If your focus is on calcium signaling (targeting CaSR), its potent anti-necroptotic and anti-fibrotic activities are off-targets that could confound cell viability or proliferation assays.

  • If you are investigating liver fibrosis (targeting TGF-β), its impact on necroptosis and calcium homeostasis are potential off-target effects.

Q3: At what concentration is this compound likely to exhibit off-target effects?

Q4: How can I differentiate between on-target and off-target effects in my experiments?

  • Dose-Response Analysis: A true on-target effect should correlate with the potency (IC50 or EC50) of this compound for its intended target. Off-target effects may appear at higher concentrations.

  • Rescue Experiments: If this compound's effect is on-target, the phenotype should be reversible by overexpressing a drug-resistant mutant of the target protein or by adding a downstream component of the signaling pathway.

  • Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to your intended target protein in the cellular environment.

  • Use of Orthogonal Compounds: Test other, structurally unrelated inhibitors of the same target. If they produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the target protein. If the phenotype observed with this compound is diminished or absent in these cells, it confirms an on-target mechanism.

Data Presentation

Table 1: Effective Concentrations of this compound and Comparative IC50 Values

This table summarizes the reported effective concentration of this compound in a cellular context and provides typical IC50 ranges for other inhibitors targeting the same pathways to help researchers assess the potential for off-target activity.

Target PathwayThis compound Reported Effective ConcentrationTypical IC50 Range for Other Inhibitors of the Same PathwayPotential for Off-Target Activity
RIPK1/RIPK3 Necroptosis 25 µM (in PC12 cells)[1]RIPK1: 15 nM - 5 µMRIPK3: 2.5 µM - 13.7 µM (for flavonoids)[5]High, as the effective concentration overlaps with or exceeds the IC50 values for other known targets.
CaSR Antagonism Not explicitly defined (induces PTH release from 0.1 nM - 0.1 mM)[1]12 nM - 217 nM[2][9]High. This compound may engage CaSR at concentrations well below those needed for necroptosis inhibition.
TGF-β Signaling Not explicitly defined (reduces α-SMA at 25 µM)[1]Varies widely; flavonoids show activity in low µM range.[10]High, as the effective concentration for fibrosis reduction overlaps with the active range for its other targets.

Note: The absence of precise IC50 values for this compound necessitates careful dose-response studies for each new experimental system.

Visualizations

The following diagrams illustrate key concepts for working with this compound.

G This compound's Polypharmacology cluster_lig Ligand cluster_pathways Primary Cellular Targets cluster_effects Downstream Cellular Effects LIG This compound CaSR CaSR Antagonism LIG->CaSR RIPK RIPK1/RIPK3 Inhibition LIG->RIPK TGF TGF-β Inhibition LIG->TGF Calcium Altered Ca²⁺ Homeostasis CaSR->Calcium Necroptosis Reduced Necroptosis RIPK->Necroptosis Fibrosis Reduced Fibrosis & ECM Deposition TGF->Fibrosis

Caption: this compound's main cellular targets and effects.

G Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed with this compound check_conc Is the concentration used significantly higher than the IC50 for your primary target? start->check_conc review_lit Review literature for known alternative targets of this compound (e.g., CaSR, RIPK1, TGF-β) check_conc->review_lit Yes run_controls Perform Control Experiments: - Target Knockdown (siRNA/CRISPR) - Rescue Experiment - Orthogonal Inhibitor check_conc->run_controls No review_lit->run_controls phenotype_persists Does the phenotype persist in knockdown/knockout cells? run_controls->phenotype_persists off_target Conclusion: Effect is likely OFF-TARGET phenotype_persists->off_target Yes on_target Conclusion: Effect is likely ON-TARGET phenotype_persists->on_target No

Caption: Workflow for troubleshooting unexpected results.

Troubleshooting Guide

Q: I am studying necroptosis inhibition, but I observe significant changes in intracellular calcium signaling after treatment with this compound. Why is this happening?

A: This is a classic example of a potential off-target effect. This compound is a known antagonist of the Calcium-Sensing Receptor (CaSR).[1][5] This activity can alter intracellular calcium levels independently of its effects on the RIPK1/RIPK3 necroptosis pathway.

  • Recommendation: Perform a dose-response curve for both necroptosis inhibition and calcium signaling changes. You may find that calcium signaling is affected at lower concentrations than necroptosis. To confirm, use an alternative, structurally different RIPK1 inhibitor that is not known to affect CaSR. If that compound inhibits necroptosis without altering calcium levels, your initial observation with this compound was likely an off-target effect.

Q: My cell viability assay (e.g., MTT, Alamar Blue) gives inconsistent results and high background when using this compound. Is the compound toxic or is it an artifact?

A: This may be an artifact of the assay itself. Flavonoids, due to their chemical structure, can directly reduce colorimetric dyes like MTT in the absence of cells, leading to false-positive results suggesting increased viability or proliferation.[11]

  • Recommendation: Switch to a viability assay that is not based on metabolic reduction. A trypan blue exclusion assay, which directly measures cell membrane integrity, is a more reliable method for use with flavonoids.[11] Alternatively, use imaging-based methods with nuclear stains like Propidium Iodide (for dead cells) and Hoechst (for all cells) to get an accurate cell count.

Q: I see a potent effect of this compound in one cell line, but it is much weaker in another, even though my target is expressed in both. What could be the cause?

A: This discrepancy can arise from several factors:

  • Differential Expression of Off-Targets: The cell lines may have different expression levels of this compound's off-targets (CaSR, components of the TGF-β pathway). An effect that appears potent in one line might be a combination of on- and off-target activities.

  • Metabolic Differences: Cell lines can metabolize compounds at different rates. One cell line might rapidly convert this compound to a less active form.

  • Pathway Dominance: The signaling pathway you are studying may be more or less critical for the phenotype in different cellular backgrounds.

  • Recommendation: First, confirm target engagement in both cell lines using CETSA. If engagement is similar, use Western blotting to check the expression levels of key proteins in the CaSR and TGF-β pathways in both cell lines to investigate the potential role of off-targets.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to its intended protein target within intact cells. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cells expressing the target of interest.

  • This compound and vehicle control (e.g., DMSO).

  • PBS, protease inhibitors.

  • PCR tubes and a thermal cycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies for the target protein and loading control).

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle for 1-3 hours in a CO2 incubator.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One unheated sample should be kept on ice as a control.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) followed by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Western Blot: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point by Western blotting. A loading control (e.g., GAPDH, Actin) should also be probed.

  • Interpretation: In vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases. In this compound-treated cells, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a "thermal shift" of the melting curve to the right.

Protocol 2: Rescue Experiment for Validating On-Target Effects

This protocol is designed to determine if a phenotype caused by this compound is specifically due to the inhibition of the target protein. This is achieved by re-introducing the target protein in a form that is not affected by the inhibitor.

Materials:

  • Stable cell line with siRNA or shRNA-mediated knockdown of the target protein.

  • An expression plasmid encoding the wild-type target protein (as a control).

  • An expression plasmid encoding a mutated version of the target protein that does not bind this compound but retains its function (if the binding site is known).

  • Transfection reagent (e.g., Lipofectamine).

  • This compound.

  • Assay reagents to measure the phenotype of interest (e.g., cell viability kit, reagents for Western blot).

Methodology:

  • Cell Seeding: Seed the target-knockdown cell line in a multi-well plate.

  • Transfection: On the following day, transfect the cells with either an empty vector, the wild-type target plasmid, or the inhibitor-resistant mutant plasmid. Allow 24-48 hours for protein expression.

  • Inhibitor Treatment: Treat the transfected cells with this compound at a concentration known to produce the phenotype. Also include a vehicle-treated control for each transfection condition.

  • Phenotypic Assay: After the appropriate treatment duration, perform the assay to measure the phenotype (e.g., measure cell viability, or lyse cells to check for phosphorylation of a downstream marker via Western blot).

  • Interpretation:

    • Empty Vector: Cells should show the phenotype upon this compound treatment (this is your positive control for the effect).

    • Wild-Type Rescue: Re-expression of the wild-type target may or may not rescue the phenotype, as it is still inhibited by this compound.

    • Mutant Rescue: If re-expression of the inhibitor-resistant mutant prevents or reverses the phenotype caused by this compound, it provides strong evidence that the effect is on-target. If the phenotype persists, the effect is likely off-target.

References

Validation & Comparative

Validating the anti-inflammatory effects of Ligustroflavone in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the anti-inflammatory properties of Ligustroflavone, benchmarked against other common flavonoids and a standard non-steroidal anti-inflammatory drug (NSAID).

This guide provides a comprehensive overview of the in vivo anti-inflammatory effects of this compound. Due to the current focus of published research on a neuroinflammatory model, this guide presents data from that specific context and offers an indirect comparison to other well-known anti-inflammatory flavonoids—Luteolin, Apigenin, and Quercetin—and the conventional NSAID, Indomethacin, in more common, standardized models of acute inflammation. This approach allows for a broader understanding of this compound's potential anti-inflammatory profile within the flavonoid class.

Comparative Efficacy of Anti-inflammatory Agents

The following tables summarize the quantitative data on the in vivo anti-inflammatory effects of this compound and comparator compounds. It is important to note that the data for this compound is derived from a cerebral ischemia-reperfusion injury model, which involves neuroinflammation, while the data for the other compounds are from carrageenan-induced paw edema and TPA-induced ear edema models, which represent more generalized acute inflammation.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

CompoundDosageAnimal ModelKey Inflammatory Markers% Reduction vs. Control
This compound Not SpecifiedMCAO MiceTNF-α, IL-6, IL-1βAttenuated upregulation[1][2]

Note: The study by Sun et al. (2022) demonstrated that this compound treatment attenuated the upregulation of TNF-α, IL-6, and IL-1β in the brain tissue of mice subjected to MCAO, indicating its anti-neuroinflammatory potential. Specific percentage reductions were not provided in the abstract.

Table 2: Comparative Anti-inflammatory Effects in the Carrageenan-Induced Paw Edema Model

CompoundDosageAnimal ModelPaw Edema Inhibition (%)
Quercetin 10 mg/kgRatSignificant reduction in exudate volume and protein content[3]
Indomethacin 10 mg/kgMouse31.67%
Indomethacin 20 mg/kgRat30.13% - 34.61%[4]

Table 3: Comparative Anti-inflammatory Effects in the TPA-Induced Ear Edema Model

CompoundDosage (per ear)Animal ModelEar Edema Inhibition (%)
Apigenin Not SpecifiedMouseUVB-induced ear edema reduction
Indomethacin 1 mg/earMouse71.4% - 82.9% inhibition (comparative effect)[5]
Indomethacin 2 mg/earMouse75.87% - 90.13%[4]

Experimental Protocols

Detailed methodologies for the key in vivo inflammation models are provided below to facilitate experimental replication and comparison.

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

  • Animals: Typically, male Wistar rats or Swiss albino mice are used. Animals are fasted overnight before the experiment with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Test Compound Administration: The test compound (e.g., this compound, comparator flavonoid, or Indomethacin) is administered, usually orally (p.o.) or intraperitoneally (i.p.), at a predetermined time (e.g., 30 or 60 minutes) before the carrageenan injection. A control group receives the vehicle.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan suspension in sterile saline is administered into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6][7][8][9][10]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema

This model is used to assess topical anti-inflammatory activity.

  • Animals: Typically, male Swiss or CD-1 mice are used.

  • Induction of Inflammation: TPA dissolved in a suitable solvent (e.g., acetone or ethanol) is applied topically to the inner and outer surfaces of the right ear (e.g., 2.5 µg per ear). The left ear serves as a control.

  • Test Compound Application: The test compound, dissolved in the same solvent, is applied topically to the right ear, usually shortly before or after the TPA application. A control group receives TPA and the vehicle. A positive control group may receive a standard anti-inflammatory agent like Indomethacin.

  • Measurement of Edema: After a specific duration (e.g., 4 or 6 hours), the mice are euthanized, and a circular section (e.g., 6 or 7 mm in diameter) is punched out from both ears and weighed. The difference in weight between the right and left ear punches is a measure of the edema.[5][11][12]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treated group relative to the TPA-only control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

This compound Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects in the context of neuroinflammation by inhibiting the NLRP1 inflammasome.[1][2] The NLRP1 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By suppressing this pathway, this compound reduces the downstream inflammatory cascade.

Ligustroflavone_Pathway Ischemia Ischemic Insult NLRP1 NLRP1 Inflammasome Activation Ischemia->NLRP1 Caspase1 Caspase-1 Activation NLRP1->Caspase1 IL1B IL-1β Caspase1->IL1B Cleavage IL18 IL-18 Caspase1->IL18 Cleavage ProIL1B Pro-IL-1β ProIL1B->Caspase1 ProIL18 Pro-IL-18 ProIL18->Caspase1 Inflammation Neuroinflammation IL1B->Inflammation IL18->Inflammation This compound This compound This compound->NLRP1

Caption: this compound's inhibition of the NLRP1 inflammasome pathway.

General Flavonoid Anti-inflammatory Signaling Pathways

Other flavonoids, such as Luteolin, Apigenin, and Quercetin, have been shown to modulate a broader range of inflammatory pathways, including NF-κB, MAPK, and JAK/STAT. These pathways are central to the production of numerous pro-inflammatory mediators.

Flavonoid_Pathways Stimuli Inflammatory Stimuli (e.g., LPS, TPA) NFkB_path NF-κB Pathway Stimuli->NFkB_path MAPK_path MAPK Pathway Stimuli->MAPK_path JAKSTAT_path JAK/STAT Pathway Stimuli->JAKSTAT_path Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_path->Cytokines COX2 COX-2 NFkB_path->COX2 iNOS iNOS NFkB_path->iNOS MAPK_path->Cytokines JAKSTAT_path->Cytokines Flavonoids Luteolin, Apigenin, Quercetin Flavonoids->NFkB_path Flavonoids->MAPK_path Flavonoids->JAKSTAT_path

Caption: General anti-inflammatory signaling pathways modulated by flavonoids.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound.

Experimental_Workflow Start Start: Hypothesis (Compound has anti-inflammatory effects) Animal_Model Select Animal Model (e.g., Carrageenan-induced paw edema) Start->Animal_Model Grouping Animal Grouping (Control, Vehicle, Test Compound, Standard Drug) Animal_Model->Grouping Dosing Compound Administration Grouping->Dosing Inflammation Induce Inflammation Dosing->Inflammation Measurement Measure Inflammatory Response (e.g., Paw Volume, Ear Weight) Inflammation->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis Biochemical Biochemical Analysis (Cytokines, Myeloperoxidase) Measurement->Biochemical Conclusion Conclusion Analysis->Conclusion Biochemical->Conclusion

Caption: A typical experimental workflow for in vivo anti-inflammatory studies.

References

A Comparative Guide to Ligustroflavone and Other Flavonoids for Osteoporosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ligustroflavone against other prominent flavonoids in the context of osteoporosis treatment. The analysis is supported by experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways.

Introduction: Flavonoids as a Therapeutic Avenue for Osteoporosis

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk.[1] While current treatments like bisphosphonates are effective, they can have side effects, prompting research into alternative therapies.[2] Flavonoids, a diverse group of polyphenolic compounds found in plants, have emerged as promising candidates due to their potential to modulate bone metabolism.[2][3] These compounds have been shown to stimulate bone formation and inhibit bone resorption through various mechanisms.[4][5] This guide focuses on comparing the unique mechanism of this compound with the more extensively studied actions of other flavonoids like Quercetin, Icariin, and Genistein.

This compound: A Unique Mechanism via the Calcium-Sensing Receptor

This compound, a major active compound from the fruit of Ligustrum lucidum, presents a distinct mechanism of action for treating osteoporosis.[6] Unlike many other flavonoids that directly target bone cells, this compound acts as an antagonist of the Calcium-Sensing Receptor (CaSR).[6][7]

This antagonism leads to a transient increase in parathyroid hormone (PTH) levels, which in turn regulates systemic calcium metabolism.[6] In a mouse model of diabetes-induced osteoporosis, treatment with this compound inhibited the decrease in serum and bone calcium levels, reduced urinary calcium excretion, and significantly improved trabecular bone mineral density and micro-architecture.[6][7][8] This suggests its potential in treating secondary osteoporosis, particularly where calcium homeostasis is dysregulated.

G cluster_0 Systemic Regulation This compound This compound CaSR Calcium-Sensing Receptor (CaSR) This compound->CaSR Antagonizes PTH Parathyroid Hormone (PTH) Release This compound->PTH   Increases CaSR->PTH Inhibits Calcium Calcium & Bone Metabolism Regulation PTH->Calcium Regulates Osteoporosis Amelioration of Osteoporosis Calcium->Osteoporosis Improves

Caption: Mechanism of this compound via CaSR antagonism.

Other Flavonoids: Direct Action on Bone Cells

A vast number of other flavonoids, including Quercetin, Kaempferol, Icariin, Genistein, and Naringin, have been investigated for their anti-osteoporotic effects.[3][9] These compounds typically exert their effects by directly influencing osteoblast (bone-forming) and osteoclast (bone-resorbing) activity.[5] The primary signaling pathways involved are the RANKL/RANK/OPG system, Wnt/β-catenin pathway, and MAPK pathways.[3][10]

  • Inhibition of Osteoclastogenesis: Many flavonoids inhibit the differentiation of osteoclasts by suppressing the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathway.[9] They achieve this by downregulating key downstream effectors like NF-κB, MAPKs (p38, ERK, JNK), and ultimately the master transcription factor for osteoclastogenesis, NFATc1.[9][11][12]

  • Promotion of Osteoblastogenesis: Conversely, these flavonoids often stimulate bone formation by activating the Wnt/β-catenin and Bone Morphogenetic Protein (BMP)/SMAD signaling pathways.[4][5][10] Activation of these pathways promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances their function.[13]

G cluster_osteo Osteoclast Precursor RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Osteoclast Osteoclast Differentiation NFATc1->Osteoclast Flavonoids Common Flavonoids (Quercetin, Icariin, etc.) Flavonoids->NFkB Inhibit Flavonoids->MAPK Inhibit

Caption: Inhibition of RANKL-induced osteoclastogenesis by flavonoids.

G cluster_msc Mesenchymal Stem Cell Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled GSK3b GSK3β Frizzled->GSK3b Inhibit BetaCatenin β-catenin GSK3b->BetaCatenin Degrades Runx2 Runx2 BetaCatenin->Runx2 Activate Osteoblast Osteoblast Differentiation Runx2->Osteoblast Flavonoids Common Flavonoids (Naringin, Icariin, etc.) Flavonoids->BetaCatenin Stabilize G cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., OVX Rat, Diabetic Mouse) Grouping Randomly Assign to Groups (Sham, Model, Flavonoid Doses) Animal_Model->Grouping Treatment Administer Flavonoid or Vehicle (e.g., Daily Oral Gavage) Grouping->Treatment Monitoring Monitor Body Weight & General Health Treatment->Monitoring Sacrifice Sacrifice at Endpoint (e.g., 8-12 weeks) Monitoring->Sacrifice BMD Measure Bone Mineral Density (DXA Scan of Femur/Tibia) Sacrifice->BMD MicroCT Analyze Bone Microarchitecture (μCT of Trabecular Bone) Sacrifice->MicroCT Serum Collect Serum for Biochemical Markers (CTX, P1NP) Sacrifice->Serum

References

Comparative Analysis of Ligustroflavone and Other CaSR Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ligustroflavone and other antagonists of the Calcium-Sensing Receptor (CaSR), supported by experimental data and detailed methodologies.

The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, is a key regulator of extracellular calcium homeostasis. Its modulation presents a therapeutic target for various disorders, including osteoporosis and hyperparathyroidism. This guide focuses on a comparative analysis of this compound, a natural flavonoid, with synthetic CaSR antagonists such as NPS-2143 and Ronacaleret.

Performance Comparison of CaSR Antagonists

The following table summarizes the available quantitative data for this compound and other prominent CaSR antagonists. While direct comparative studies are limited, this compilation of data from various sources offers insights into their relative potencies.

CompoundTargetAssay TypeCell LinePotency (IC50/EC50)Reference
This compound CaSRIntracellular Calcium InfluxHEK-293Data not available; demonstrated suppression of extracellular calcium influx.[1][1]
CaSRPTH SecretionPrimary Parathyroid CellsData not available; demonstrated increase in PTH release.[1][1]
NPS-2143 CaSRIntracellular Ca2+ MobilizationHEK-293 expressing human CaSRIC50: 43 nM
CaSRPTH SecretionBovine Parathyroid CellsEC50: 41 nM
Ronacaleret CaSRIntracellular Ca2+ MobilizationHEK-293 expressing human CaSRIC50: 110 nM

Note: The potency of this compound is presented qualitatively as specific IC50/EC50 values were not available in the reviewed literature. The compound has been shown to interact with the allosteric site of CaSR in molecular docking analyses.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures for characterizing CaSR antagonists, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

CaSR Signaling Pathway

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_assays Functional Assays cluster_data_analysis Data Analysis HEK293 HEK-293 Cells Transfection Transfect with human CaSR HEK293->Transfection Stable_cell_line Generate Stable CaSR-expressing Cell Line Transfection->Stable_cell_line Ca_assay Intracellular Calcium Mobilization Assay (FLIPR) Stable_cell_line->Ca_assay ERK_assay ERK1/2 Phosphorylation Assay (Western Blot) Stable_cell_line->ERK_assay IC50 Determine IC50/EC50 Values Ca_assay->IC50 ERK_assay->IC50 PTH_assay PTH Secretion Assay (Primary Parathyroid Cells) PTH_assay->IC50 Comparison Comparative Analysis IC50->Comparison

Experimental Workflow for CaSR Antagonist Characterization

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CaSR antagonists.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CaSR agonist (e.g., extracellular Ca²⁺).

Materials:

  • HEK-293 cells stably expressing the human CaSR.

  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • CaSR agonist solution (e.g., CaCl₂ in Assay Buffer).

  • Test compounds (this compound, NPS-2143, Ronacaleret) at various concentrations.

  • 96-well black-wall, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Seeding: Seed HEK-293-CaSR cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the wells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: After incubation, wash the cells with Assay Buffer. Add the test compounds at desired concentrations to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Initiate fluorescence reading and, after establishing a baseline, add the CaSR agonist solution (e.g., CaCl₂ to a final concentration that elicits a submaximal response, typically in the range of 2-5 mM).

  • Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence peak. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of CaSR antagonists on the downstream signaling cascade by measuring the phosphorylation of ERK1/2.

Materials:

  • HEK-293 cells stably expressing the human CaSR.

  • Serum-free culture medium.

  • CaSR agonist (e.g., extracellular Ca²⁺).

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed HEK-293-CaSR cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-incubate the cells with the test compounds for 30 minutes. Stimulate with a CaSR agonist for 5-10 minutes.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-t-ERK antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of p-ERK to t-ERK.

Parathyroid Hormone (PTH) Secretion Assay

This ex vivo assay measures the ability of CaSR antagonists to stimulate the secretion of PTH from primary parathyroid cells.

Materials:

  • Freshly isolated parathyroid tissue (e.g., from bovine or rodent).

  • Collagenase solution.

  • Culture medium for primary cells.

  • Assay buffer with varying concentrations of extracellular calcium.

  • Test compounds.

  • PTH ELISA kit.

Procedure:

  • Cell Isolation: Mince the parathyroid tissue and digest with collagenase to obtain a single-cell suspension.

  • Cell Culture: Culture the isolated parathyroid cells for a short period to allow recovery.

  • Secretion Assay:

    • Wash the cells and resuspend them in assay buffer with a high calcium concentration (to suppress basal PTH secretion).

    • Aliquot the cells into tubes containing the test compounds at various concentrations.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • PTH Measurement: Centrifuge the tubes to pellet the cells and collect the supernatant. Measure the concentration of PTH in the supernatant using a specific ELISA kit.

  • Data Analysis: Calculate the amount of PTH secreted in response to each concentration of the antagonist. Determine the EC50 value by plotting the PTH concentration against the logarithm of the antagonist concentration.

References

A Head-to-Head Comparison of Ligustroflavone and Naringin in Promoting Bone Formation

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents to combat bone loss and enhance regeneration, natural flavonoids have emerged as promising candidates. Among these, Ligustroflavone and Naringin have garnered significant attention for their potential roles in promoting bone formation. This guide provides a comprehensive, data-driven comparison of their mechanisms and efficacy, tailored for researchers, scientists, and drug development professionals. While no direct head-to-head clinical or preclinical studies comparing the two compounds have been identified, this document synthesizes the available experimental data to offer a parallel assessment of their performance.

At a Glance: Key Differences in Mechanism and Efficacy

FeatureThis compoundNaringin
Primary Mechanism Acts as a Calcium-Sensing Receptor (CaSR) antagonist, transiently increasing Parathyroid Hormone (PTH) levels to regulate calcium metabolism and promote bone formation.[1][2][3]Promotes osteoblast differentiation and inhibits osteoclast activity through multiple signaling pathways, including BMP-2, Wnt/β-catenin, and ERK signaling.[4][5][6][7]
Reported In Vivo Efficacy Improved trabecular bone mineral density and micro-architecture in a diabetic mouse model of osteoporosis.[1][2][3]Enhanced bone mass and improved bone architecture in ovariectomized rat models of postmenopausal osteoporosis.[5][8]
In Vitro Effects Increased PTH release from parathyroid gland cells and suppressed extracellular calcium influx in HEK-293 cells.[1][2]Promotes proliferation, differentiation, and mineralization of osteoblasts and bone marrow mesenchymal stem cells (BMSCs).[5][7][9][10]
Signaling Pathways CaSR-PTH-Ca axis.[2]BMP-2/p38MAPK/Runx2/Osx, SDF-1/CXCR4, PI3K/Akt, Wnt/β-catenin, ERK, and Estrogen Receptor signaling.[4][5][6][8][10]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and Naringin.

Table 1: In Vitro Efficacy on Osteogenesis
CompoundCell LineConcentrationOutcomeReference
This compound Rat parathyroid gland cells10⁻⁶ M, 10⁻⁴ MIncreased PTH release.[2]
HEK-293 cellsSuppressed extracellular calcium influx.[1]
Naringin Mouse Bone Marrow Mesenchymal Stem Cells (BMSCs)5, 10, 15 µM10 µM showed the highest ability to promote osteogenic differentiation (ARS staining, ALP activity).[9]
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)1, 10 µmol/LPromoted proliferation and osteogenic differentiation (ALP activity, Alizarin Red staining).[7]
Human Periodontal Ligament Stem Cells (hPDLSCs)1 µMPromoted proliferation and differentiation into osteoblasts.[5]
Rat Osteoblasts (ROB cells)1 g/LStrongest cell proliferation activity.[11]
Table 2: In Vivo Efficacy on Bone Formation
CompoundAnimal ModelDosageDurationKey FindingsReference
This compound Diabetic miceNot specified8 weeksMarkedly improved trabecular bone mineral density and micro-architecture. Inhibited the decrease in serum and bone calcium levels.[1][2]
Naringin Ovariectomized (OVX) rats20 mg/kg/day60 daysIncreased serum ALP and decreased acid phosphatase. Improved cortical and trabecular bone architecture.[4]
Mice with bone defectNot specifiedNot specifiedIncreased levels of ERα and ALP at the defect site, enhancing healing rate and bone strength.[8]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Naringin are visualized in the following diagrams.

Ligustroflavone_Pathway This compound This compound CaSR Calcium-Sensing Receptor (CaSR) (Antagonism) This compound->CaSR Parathyroid Parathyroid Gland CaSR->Parathyroid Inhibition PTH Transient Increase in PTH Secretion Parathyroid->PTH Kidney Kidney PTH->Kidney Bone Bone PTH->Bone Ca_reabsorption Increased Calcium Reabsorption Kidney->Ca_reabsorption Bone_Formation Stimulated Bone Formation Bone->Bone_Formation

Caption: this compound's mechanism of action.

Naringin_Pathway cluster_direct Direct Effects on Osteoblasts cluster_indirect Indirect Effects Naringin Naringin BMP2 BMP-2 Naringin->BMP2 Wnt Wnt/β-catenin Naringin->Wnt ERK ERK Naringin->ERK ER Estrogen Receptor Naringin->ER RANKL RANKL Pathway (Inhibition) Naringin->RANKL Runx2 Runx2/Osterix BMP2->Runx2 Wnt->Runx2 ERK->Runx2 ER->Runx2 Differentiation Osteoblast Proliferation & Differentiation Runx2->Differentiation Mineralization Mineralization Differentiation->Mineralization Osteoclastogenesis Decreased Osteoclastogenesis RANKL->Osteoclastogenesis

Caption: Naringin's multifaceted signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for assessing the osteogenic potential of compounds like this compound and Naringin.

Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture: Seed osteoblastic cells (e.g., MC3T3-E1) or mesenchymal stem cells in 24-well plates and culture until they reach 80-90% confluency.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., Naringin) in an osteogenic induction medium for a specified period (e.g., 7-14 days).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • ALP Assay: Use a commercial ALP activity assay kit. Incubate the cell lysate with the p-nitrophenyl phosphate (pNPP) substrate.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The ALP activity is typically normalized to the total protein content of the cell lysate.

Alizarin Red S (ARS) Staining for Mineralization
  • Cell Culture and Treatment: Culture and treat the cells as described for the ALP activity assay, typically for a longer duration (e.g., 14-21 days) to allow for mineralized nodule formation.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Washing and Visualization: Wash the cells several times with deionized water to remove excess stain. The calcium deposits will be stained bright orange-red and can be visualized and imaged using a microscope.

  • Quantification (Optional): To quantify the staining, the dye can be extracted using a solution like 10% cetylpyridinium chloride, and the absorbance of the extracted dye can be measured at a specific wavelength (e.g., 562 nm).

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
  • Animal Model: Use female Sprague-Dawley or Wistar rats (typically 3-6 months old). Perform bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as the control.

  • Treatment: After a recovery period, administer the test compound (e.g., Naringin) daily via oral gavage for a specified duration (e.g., 8-12 weeks).

  • Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., serum ALP, osteocalcin) and euthanize the animals.

  • Bone Analysis: Excise the femurs and tibias.

    • Micro-CT Analysis: Perform micro-computed tomography to analyze the trabecular and cortical bone microarchitecture (e.g., bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)).

    • Histomorphometry: Perform histological analysis on decalcified bone sections stained with hematoxylin and eosin (H&E) or specific stains for osteoblasts and osteoclasts (e.g., TRAP staining).

    • Biomechanical Testing: Conduct three-point bending tests on the femurs to determine the biomechanical properties, such as maximum load, stiffness, and energy to failure.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., BMSCs, MC3T3-E1) Treatment Treatment with This compound or Naringin Cell_Culture->Treatment Proliferation Proliferation Assay (e.g., MTT) Treatment->Proliferation Differentiation Differentiation Markers (ALP Activity, Gene Expression) Treatment->Differentiation Mineralization Mineralization Assay (Alizarin Red S Staining) Treatment->Mineralization Animal_Model Animal Model of Osteoporosis (e.g., OVX Rats, Diabetic Mice) In_Vivo_Treatment Compound Administration Animal_Model->In_Vivo_Treatment Micro_CT Micro-CT Analysis (BMD, Microarchitecture) In_Vivo_Treatment->Micro_CT Histology Histomorphometry (Osteoblast/Osteoclast numbers) In_Vivo_Treatment->Histology Biomechanics Biomechanical Testing (Bone Strength) In_Vivo_Treatment->Biomechanics

Caption: General experimental workflow.

Conclusion

Both this compound and Naringin demonstrate significant potential in promoting bone formation, albeit through different primary mechanisms. Naringin appears to have a more direct and multifaceted effect on osteoblasts, influencing a wider range of signaling pathways.[4][5][6] In contrast, this compound's action is mediated through the systemic regulation of PTH and calcium homeostasis.[1][2] The choice between these compounds for further drug development may depend on the specific therapeutic strategy desired. For instance, Naringin might be more suitable for localized applications or for directly stimulating osteoblast activity, while this compound could be explored for systemic treatments targeting hormonal regulation of bone metabolism.

This comparison highlights the need for direct head-to-head studies to definitively ascertain the relative potency and efficacy of these two promising flavonoids. Future research should also focus on their bioavailability, safety profiles, and potential synergistic effects.

References

Validating the Neuroprotective Mechanism of Ligustroflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Ligustroflavone with other promising neuroprotective agents in the context of ischemic stroke. The data presented is derived from preclinical studies, primarily utilizing the middle cerebral artery occlusion (MCAO) model, a well-established animal model for ischemic stroke.

Introduction to this compound's Neuroprotective Mechanism

This compound, a flavonoid compound, has demonstrated significant neuroprotective activity in animal models of ischemic stroke.[1] The primary mechanism of action appears to be the suppression of the NOD-like receptor protein 1 (NLRP1) inflammasome.[1] This action mitigates the inflammatory cascade that follows an ischemic event, thereby reducing neuronal damage and improving neurological function. Specifically, this compound has been shown to decrease the expression of key components of the NLRP1 inflammasome, including NLRP1, apoptosis-associated speck-like protein containing a CARD (ASC), and caspase-1. This, in turn, leads to a reduction in the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-18 (IL-18), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]

Beyond its anti-inflammatory effects, this compound also appears to modulate apoptosis, a form of programmed cell death. Studies have indicated that it can regulate the expression of key apoptosis-related proteins, favoring cell survival.

Comparative Analysis with Alternative Neuroprotective Agents

To provide a broader perspective on the potential of this compound, this guide compares its efficacy with three other neuroprotective agents that have been investigated in similar preclinical models of ischemic stroke: Z-ligustilide, Quercetin, and Citicoline.

Data Presentation

The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the neuroprotective effects of this compound and the selected alternatives.

Table 1: Comparison of Neuroprotective Effects in MCAO Models

CompoundAnimal ModelDosageAdministration RouteNeurological Deficit Score ImprovementInfarct Volume Reduction (%)Reference
This compound MCAO MiceNot SpecifiedNot SpecifiedSignificant DecreaseNot Specified[1]
Z-ligustilide MCAO Rats20, 80 mg/kgOralSignificant Improvement48.29%, 84.87%
Quercetin MCAO Rats20 mg/kgNot SpecifiedSignificant Reduction~43.5%[2]
Citicoline MCAO Rats100 mg/kgDaily InjectionsSignificant ImprovementNot Specified[3]

Table 2: Comparison of Effects on the NLRP1 Inflammasome and Inflammatory Cytokines

CompoundTargetEffectModelReference
This compound NLRP1, ASC, Caspase-1DownregulationMCAO Mice[1]
IL-1β, IL-18, IL-6, TNF-αDownregulationMCAO Mice[1]
Quercetin NLRP3, ASC, Caspase-1Inhibition of activationIn vitro (macrophages)[4]
IL-1β, IL-18DownregulationIn vitro (macrophages)[4]

Table 3: Comparison of Effects on Apoptosis-Related Proteins

CompoundBcl-2BaxCaspase-3ModelReference
This compound Increased RatioDecreased RatioDownregulationMCAO Mice[1]
Z-ligustilide UpregulationDownregulationDownregulationMCAO/R Rats[5]
Quercetin UpregulationDownregulationDownregulationMCAO Rats[6][7]
Citicoline UpregulationDownregulationDownregulationMCAO Rats[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of focal cerebral ischemia in mice through the intraluminal suture method.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad with a rectal probe

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicone-coated tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the mouse and maintain its body temperature at 37.0 ± 0.5°C using a heating pad.

  • Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA and insert the silicone-coated 6-0 nylon monofilament.

  • Advance the monofilament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

  • For transient ischemia, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, leave the filament in place.

  • Suture the incision and allow the animal to recover.

Neurological Severity Scoring

A modified neurological severity score (mNSS) is used to evaluate motor, sensory, reflex, and balance functions.

Scoring System: The mNSS is a composite of 10 individual tests. One point is given for the inability to perform each test or for the lack of a tested reflex. The total score ranges from 0 (normal) to 10 (maximal deficit).

Tests include:

  • Motor Tests: Raising the mouse by the tail (observing for flexion of limbs), placing the mouse on the floor (observing for circling behavior).

  • Sensory Tests: Placing and visual tests.

  • Beam Balance Tests: Balancing on beams of different widths.

  • Reflex and Abnormal Movements: Pinna reflex, corneal reflex, startle reflex.

Hoechst 33258 Staining for Neuronal Apoptosis

This protocol is used to identify apoptotic cells in brain tissue sections based on nuclear morphology.

Materials:

  • Brain tissue sections (fixed or frozen)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS)

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Prepare brain sections (e.g., 20 µm thick) and mount them on glass slides.

  • Wash the sections with PBS.

  • Incubate the sections with Hoechst 33258 staining solution for 10-15 minutes at room temperature in the dark.

  • Wash the sections with PBS to remove excess stain.

  • Coverslip the sections using an appropriate mounting medium.

  • Visualize the stained nuclei under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained, while normal nuclei will be larger and diffusely stained.

Western Blotting for Protein Expression Analysis

This protocol outlines the general procedure for detecting the expression levels of target proteins in brain tissue.

Materials:

  • Brain tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins: NLRP1, ASC, caspase-1, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Homogenize brain tissue in ice-cold RIPA buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagents and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Ligustroflavone_Neuroprotection_Pathway cluster_ischemia Ischemic Stroke (MCAO) cluster_inflammasome NLRP1 Inflammasome Activation cluster_cytokines Inflammatory Cytokine Release cluster_apoptosis Apoptosis Ischemia Ischemia/Reperfusion NLRP1 NLRP1 Ischemia->NLRP1 Bax Bax Ischemia->Bax ASC ASC NLRP1->ASC Assembly ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Assembly Casp1 Active Caspase-1 ProCasp1->Casp1 Assembly ProIL1b Pro-IL-1β Casp1->ProIL1b ProIL18 Pro-IL-18 Casp1->ProIL18 IL1b IL-1β ProIL1b->IL1b NeuronalDeath Neuronal Death IL1b->NeuronalDeath Promotes IL18 IL-18 ProIL18->IL18 IL18->NeuronalDeath Promotes Casp3 Caspase-3 Bax->Casp3 Bcl2 Bcl-2 Bcl2->Bax Inhibits Casp3->NeuronalDeath This compound This compound This compound->NLRP1 Inhibits This compound->Bax Inhibits This compound->Bcl2 Promotes Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_assessment Neuroprotective Assessment cluster_mechanism Mechanism of Action Analysis MCAO MCAO Model Induction (Mice/Rats) Control Vehicle Control MCAO->Control This compound This compound MCAO->this compound Alternative1 Z-ligustilide MCAO->Alternative1 Alternative2 Quercetin MCAO->Alternative2 Alternative3 Citicoline MCAO->Alternative3 NeuroScore Neurological Severity Scoring Control->NeuroScore This compound->NeuroScore Alternative1->NeuroScore Alternative2->NeuroScore Alternative3->NeuroScore InfarctVolume Infarct Volume Measurement NeuroScore->InfarctVolume Hoechst Hoechst Staining (Neuronal Apoptosis) InfarctVolume->Hoechst WB_Inflammasome Western Blot (NLRP1, ASC, Caspase-1) Hoechst->WB_Inflammasome ELISA ELISA (IL-1β, IL-18, IL-6, TNF-α) WB_Inflammasome->ELISA WB_Apoptosis Western Blot (Bcl-2, Bax, Caspase-3) ELISA->WB_Apoptosis Mechanism_Comparison This compound This compound Suppresses NLRP1 Inflammasome Modulates Apoptosis (↑Bcl-2/Bax, ↓Caspase-3) Alternatives Alternative Agents Z-ligustilide: Anti-apoptosis (↑Bcl-2, ↓Bax, ↓Caspase-3) Quercetin: Anti-inflammatory (Inhibits NLRP3), Anti-apoptosis (↑Bcl-2, ↓Bax, ↓Caspase-3) Citicoline: Membrane stabilization, Anti-apoptosis (↑Bcl-2, ↓Bax, ↓Caspase-3) This compound:f0->Alternatives:f1 Similar Anti-inflammatory Mechanism This compound:f1->Alternatives:f0 Shared Anti-apoptotic Pathway This compound:f1->Alternatives:f2 Shared Anti-apoptotic Pathway

References

Ligustroflavone: A Potential Neuroprotective Agent in Ischemic Stroke Compared to Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, remains a significant challenge in modern medicine. Current therapeutic strategies primarily focus on reperfusion of the occluded cerebral artery. This guide provides a comparative analysis of the therapeutic potential of Ligustroflavone, a natural flavonoid compound, against established stroke therapies, namely alteplase (tPA) and mechanical thrombectomy. The comparison is based on preclinical data for this compound and clinical trial data for the existing therapies, highlighting their respective mechanisms of action, efficacy, and safety profiles.

Comparison of Therapeutic Approaches for Ischemic Stroke

FeatureThis compound (Preclinical)Alteplase (tPA)Mechanical Thrombectomy
Mechanism of Action Neuroprotective and anti-inflammatory; inhibits NLRP1 inflammasome and RIPK1/RIPK3/MLKL-mediated necroptosis.[1][2]Thrombolytic; converts plasminogen to plasmin, which degrades fibrin clots.Mechanical removal of the thrombus from the occluded large vessel.
Therapeutic Window Investigated as a pretreatment and post-ischemic treatment in animal models.Typically within 3 to 4.5 hours of symptom onset.[3]Can be effective up to 24 hours after symptom onset in select patients.
Primary Efficacy Endpoint Reduction in infarct volume and improvement in neurological deficit scores in animal models.Improved functional outcome at 3 months (minimal or no disability).[4]Improved functional independence (mRS score of 0-2) at 90 days.
Route of Administration Oral or intraperitoneal in animal studies.Intravenous infusion.Endovascular procedure.
Key Limitations/Adverse Events Preclinical data only; potential for unforeseen side effects in humans.Risk of intracranial hemorrhage, angioedema, and anaphylaxis.[1][5][6] Strict therapeutic window.Risks associated with an invasive procedure, including vessel perforation, dissection, and distal embolization.[7][8][9]

Quantitative Efficacy Data

Table 1: Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterMCAO Control Group (Mean ± SD)This compound-treated Group (30 mg/kg) (Mean ± SD)Percentage Improvement
Neurological Deficit Score (mNSS) at 24h13.5 ± 2.1610.77 ± 1.81~20%
Infarct Volume (%) at 24h32.43 ± 3.88Not explicitly quantified in the provided search resultsNot available

Data synthesized from preclinical studies on rats subjected to MCAO.[10][11][12]

Table 2: Efficacy of Alteplase in the NINDS Clinical Trial

OutcomeAlteplase GroupPlacebo GroupOdds Ratio (95% CI)
Favorable Outcome at 3 Months*31-50%20-38%1.7 (1.2-2.6)
Symptomatic Intracranial Hemorrhage6.4%0.6%-
Mortality at 3 Months17%21%-

Favorable outcome was defined by a global test of four clinical outcome scales.[4][13]

Table 3: Efficacy of Mechanical Thrombectomy in the HERMES Meta-Analysis

OutcomeMechanical Thrombectomy GroupControl GroupAdjusted Common Odds Ratio (95% CI)
Reduced Disability on mRS at 90 days46% (mRS 0-2)26.5% (mRS 0-2)2.49 (1.76–3.53)
Mortality at 90 days15.3%18.9%-

Data from a meta-analysis of five randomized controlled trials.

Experimental Protocols

This compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Ischemia Induction: An intraluminal filament is inserted via the external carotid artery to occlude the middle cerebral artery for a specified duration (e.g., 90 minutes), followed by reperfusion.

  • Drug Administration: this compound (e.g., 30 mg/kg) is administered, often intraperitoneally, either before or after the induction of ischemia.

  • Neurological Assessment: Neurological deficits are evaluated at various time points (e.g., 24, 48, 72 hours) post-MCAO using a modified neurological severity score (mNSS).

  • Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red). The infarct volume is then calculated as a percentage of the total brain volume.

This compound in an In Vitro Model of Oxygen-Glucose Deprivation (OGD)
  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a standard medium.

  • OGD Induction: To mimic ischemic conditions, the cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4 hours). This is followed by a period of reoxygenation in a normal culture medium.

  • This compound Treatment: Cells are pre-treated with this compound at various concentrations for a specific duration before OGD induction.

  • Cell Viability and Apoptosis Assays: Cell viability is assessed using methods like the MTT assay. Apoptosis is quantified using techniques such as flow cytometry with Annexin V/PI staining.

  • Western Blot Analysis: Protein expression levels of key signaling molecules in the targeted pathways (e.g., RIPK1, RIPK3, MLKL, NLRP1, Caspase-1) are measured to elucidate the mechanism of action.[14]

Signaling Pathways and Experimental Workflow

Ligustroflavone_RIPK_Pathway cluster_stimulus Ischemic Stroke cluster_pathway RIPK1/RIPK3/MLKL Necroptosis Pathway cluster_intervention Therapeutic Intervention Ischemia Ischemia/Reperfusion RIPK1 RIPK1 Ischemia->RIPK1 activates Necrosome Necrosome Formation (RIPK1-RIPK3 Complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (p-MLKL) Necrosome->pMLKL phosphorylates MLKL Pore Pore Formation in Cell Membrane pMLKL->Pore Necroptosis Necroptosis Pore->Necroptosis This compound This compound This compound->Necrosome inhibits

Caption: this compound's inhibition of the RIPK1/RIPK3/MLKL necroptosis pathway.

Ligustroflavone_NLRP1_Pathway cluster_stimulus Ischemic Stroke cluster_pathway NLRP1 Inflammasome Pathway cluster_intervention Therapeutic Intervention Ischemia Ischemia/Reperfusion NLRP1 NLRP1 Ischemia->NLRP1 activates Inflammasome NLRP1 Inflammasome Assembly NLRP1->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates IL1b IL-1β Casp1->IL1b cleaves IL18 IL-18 Casp1->IL18 cleaves proIL1b Pro-IL-1β proIL1b->IL1b Inflammation Neuroinflammation IL1b->Inflammation proIL18 Pro-IL-18 proIL18->IL18 IL18->Inflammation This compound This compound This compound->Inflammasome inhibits

Caption: this compound's suppression of the NLRP1 inflammasome pathway.

Experimental_Workflow cluster_invivo In Vivo Model (MCAO) cluster_invitro In Vitro Model (OGD) MCAO Induce Middle Cerebral Artery Occlusion in Rats Treatment_LIG Administer this compound or Vehicle MCAO->Treatment_LIG Behavioral Neurological Scoring (mNSS) Treatment_LIG->Behavioral Histological Infarct Volume Analysis (TTC) Behavioral->Histological PC12 Culture PC12 Cells Treatment_LIG_vitro Treat with this compound or Control PC12->Treatment_LIG_vitro OGD Induce Oxygen-Glucose Deprivation Viability Cell Viability & Apoptosis Assays OGD->Viability Treatment_LIG_vitro->OGD Western Western Blot for Signaling Proteins Viability->Western

Caption: Experimental workflow for preclinical evaluation of this compound.

Concluding Remarks

This compound demonstrates significant neuroprotective potential in preclinical models of ischemic stroke by targeting key inflammatory and cell death pathways. Its distinct mechanism of action, focusing on downstream cellular injury rather than solely on reperfusion, suggests it could be a valuable therapeutic candidate, potentially as an adjunct to existing therapies. However, it is crucial to underscore that the data for this compound is exclusively from preclinical studies. Rigorous clinical trials are necessary to establish its safety and efficacy in humans.

In contrast, alteplase and mechanical thrombectomy are established clinical interventions with proven efficacy in improving functional outcomes in stroke patients, albeit with their own set of limitations, including a narrow therapeutic window for alteplase and the invasive nature of thrombectomy. The development of novel neuroprotective agents like this compound offers hope for expanding the therapeutic options for ischemic stroke and improving patient outcomes. Further research, including direct comparative studies and eventual clinical trials, will be essential to fully elucidate the therapeutic role of this compound in the management of ischemic stroke.

References

In Vitro Validation of Ligustroflavone's Anti-Fibrotic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-fibrotic activity of Ligustroflavone against two clinically approved anti-fibrotic drugs, Pirfenidone and Nintedanib. The information presented is based on publicly available experimental data and is intended to assist researchers in evaluating the potential of this compound as a novel anti-fibrotic agent.

Overview of Anti-Fibrotic Compounds

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction. A key cellular event in fibrosis is the transformation of fibroblasts or stellate cells into contractile and ECM-producing myofibroblasts, a process often driven by transforming growth factor-beta 1 (TGF-β1). This transition is marked by the increased expression of alpha-smooth muscle actin (α-SMA) and collagen type I. This guide evaluates the efficacy of this compound in mitigating these pro-fibrotic changes in vitro and compares its performance with Pirfenidone and Nintedanib.

  • This compound: A flavonoid glycoside with reported anti-inflammatory and antioxidant properties. Recent studies have highlighted its potential to attenuate liver fibrosis.

  • Pirfenidone: An orally available pyridinone derivative approved for the treatment of idiopathic pulmonary fibrosis (IPF). It has demonstrated anti-fibrotic and anti-inflammatory properties.

  • Nintedanib: A tyrosine kinase inhibitor approved for the treatment of IPF and other progressive fibrosing interstitial lung diseases. It targets multiple receptors involved in fibroblast proliferation and activation.

Comparative Analysis of In Vitro Anti-Fibrotic Activity

The following table summarizes the available quantitative data on the in vitro anti-fibrotic effects of this compound, Pirfenidone, and Nintedanib. The primary endpoints for comparison are the inhibition of α-SMA and collagen I expression in response to TGF-β1 stimulation in relevant cell models.

CompoundCell LineTargetEffective Concentration / IC50Reference
This compound LX-2 (Human Hepatic Stellate Cells)α-SMA, Collagen I25 µM (Significant reduction)[1][2]
Pirfenidone Human Intestinal Fibroblastsα-SMA1 mg/mL (Significant reduction)[3]
Human Intestinal FibroblastsCollagen I1-2 mg/mL (Dose-dependent reduction)[4]
Human Lung Fibroblastsα-SMA, Collagen IAttenuated at unspecified concentrations[5]
Nintedanib Human Tenon's Fibroblastsα-SMA0.1 - 1 µM (Dose-dependent inhibition)[6][7][8]
Human Lung Fibroblasts (IPF)α-SMA (mRNA)~144 nM (IC50)[9]

Note: A direct comparison of potency is challenging due to variations in experimental models (cell types, endpoints, and units of concentration). However, the data suggests that Nintedanib exhibits potent anti-fibrotic effects at nanomolar to low micromolar concentrations, while this compound shows activity in the micromolar range. Pirfenidone's effective concentrations are reported in mg/mL, which translates to a higher micromolar range.

Signaling Pathways and Mechanisms of Action

TGF-β1 is a master regulator of fibrosis, signaling primarily through the canonical Smad pathway. Upon binding to its receptor, TGF-β1 triggers the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including those for α-SMA and collagen I.

TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR pSmad23 p-Smad2/3 TGFBR->pSmad23 Phosphorylation Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Gene Transcription (α-SMA, Collagen I) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis This compound This compound This compound->pSmad23 Inhibits Pirfenidone Pirfenidone Pirfenidone->pSmad23 Inhibits Nintedanib Nintedanib Nintedanib->TGFBR Inhibits (Tyrosine Kinase)

TGF-β/Smad Signaling Pathway and Drug Intervention Points.

As illustrated, this compound has been shown to inhibit the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade that leads to the expression of fibrotic markers.[1][2] Pirfenidone has also been reported to inhibit the phosphorylation of Smad3.[5] Nintedanib, a tyrosine kinase inhibitor, acts further upstream by targeting the TGF-β receptor, in addition to other growth factor receptors.[7]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-fibrotic activity of the compared compounds.

Cell Culture and TGF-β1 Stimulation

This protocol outlines the general procedure for culturing fibroblasts or hepatic stellate cells and inducing a fibrotic phenotype with TGF-β1.

Start Start: Seed Cells Culture Culture to ~80% Confluency Start->Culture SerumStarve Serum Starve (e.g., 24h) Culture->SerumStarve Pretreat Pre-treat with Compound (e.g., 1h) SerumStarve->Pretreat Stimulate Stimulate with TGF-β1 (e.g., 24-48h) Pretreat->Stimulate Harvest Harvest Cells for Downstream Analysis Stimulate->Harvest

General Workflow for In Vitro Fibrosis Induction.

Materials:

  • LX-2 cells (or other relevant fibroblast/stellate cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human TGF-β1

  • This compound, Pirfenidone, Nintedanib stock solutions

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed LX-2 cells in culture plates at a density that will allow them to reach approximately 80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound, Pirfenidone, or Nintedanib for 1 hour. Include a vehicle control (e.g., DMSO).

  • TGF-β1 Stimulation: Add TGF-β1 to the media to a final concentration of 5-10 ng/mL.

  • Incubation: Incubate the cells for 24-48 hours.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for subsequent analysis (e.g., Western Blot, Immunofluorescence).

Western Blot Analysis for α-SMA and Collagen I

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-α-SMA, anti-Collagen I, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA, Collagen I, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control (β-actin).

Immunofluorescence Staining for α-SMA

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-SMA

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-α-SMA primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images for analysis.

Conclusion

The in vitro data presented in this guide suggests that this compound possesses anti-fibrotic properties, primarily by inhibiting the TGF-β/Smad signaling pathway, leading to a reduction in the expression of key fibrotic markers, α-SMA and collagen I. While a direct quantitative comparison with the approved drugs Pirfenidone and Nintedanib is limited by the heterogeneity of the available data, this compound demonstrates a clear biological effect at micromolar concentrations. Nintedanib appears to be the most potent of the three in the studied in vitro models. Further head-to-head comparative studies employing standardized experimental protocols and a broader range of concentrations are warranted to definitively establish the relative potency of this compound. The detailed experimental protocols and pathway diagrams provided herein offer a framework for conducting such validation studies.

References

Ligustroflavone: A Comparative Analysis of its Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the biological effects of Ligustroflavone and related flavones on various cell lines. While comprehensive data on this compound across a wide range of cell lines is still emerging, this document synthesizes available research on its demonstrated and potential activities, alongside comparative data from other structurally similar flavonoids. The information presented herein is intended to support further research and drug development efforts.

Summary of Biological Effects

This compound, a flavonoid isolated from Ligustrum lucidum, has demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects. Research suggests its potential as a therapeutic agent in conditions such as ischemic stroke and diabetes-induced osteoporosis. In the context of oncology, while direct and extensive comparative studies on this compound are limited, the broader class of flavones is well-documented to exhibit anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities in various cancer cell lines.

Data Presentation: Comparative Cytotoxicity of Flavonoids

Due to the limited availability of a comprehensive IC50 dataset for this compound across multiple cancer cell lines, the following table includes representative IC50 values for other relevant flavones to provide a comparative context for the potential potency of this class of compounds.

Cell LineCompoundIC50 (µM)Reference
HeLa (Cervical Cancer)7-Hydroxyflavone phosphate ester46.8 (24h), 18.5 (72h)
Flavone- (Weakly cytotoxic alone)[1]
HepG2 (Liver Cancer)Isocubein3.1 ± 0.9[2]
4-(2-acetoxyethyl)phenol4.5 ± 14[2]
Curcumin19.02 ± 1.3 (24h)[3]
MCF-7 (Breast Cancer)Artocarpin28.73
Quercetin37 (24h)[4]
5-hydroxy 3′,4′,7-trimethoxyflavone12 mg/ml (24h), 8 mg/ml (48h)[5]
HCT-116 (Colon Cancer)Fisetin5-20 (induces apoptosis)[6]
Luteolin10-20 (induces cytotoxicity)[7]
Trachelogenin>64 (non-tumor cell lines)[8]
RAW264.7 (Macrophage)Neobavaisoflavone13.34[9]
7,8-Dihydroxyflavone- (Inhibits inflammatory mediators)[3]

Note: The IC50 values are highly dependent on the experimental conditions, including incubation time and assay method. Direct comparison should be made with caution.

Experimental Protocols

This section details the methodologies for key experiments commonly used to assess the effects of this compound and other flavonoids on cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other flavonoids) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11][12]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[13][14]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[15][16]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[7][17]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][18]

Mandatory Visualization

Signaling Pathways

Flavonoids, including likely this compound, exert their cellular effects by modulating various signaling pathways. The diagrams below illustrate the general mechanisms of the MAPK and NF-κB pathways, which are common targets of these compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Ligustroflavone_Inhibition This compound Ligustroflavone_Inhibition->MEK Ligustroflavone_Inhibition->ERK Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: General MAPK signaling pathway and potential inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor / TNFR Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Ligustroflavone_Inhibition This compound Ligustroflavone_Inhibition->IKK_Complex Gene_Expression Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_nucleus->Gene_Expression

Caption: General NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of this compound on a cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Line Culture (e.g., HeLa, HepG2, MCF-7, HCT-116, RAW264.7) Treatment Treatment of Cells (Varying Concentrations and Time Points) Cell_Culture->Treatment Ligustroflavone_Prep This compound Preparation (Stock Solution in DMSO) Ligustroflavone_Prep->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (MAPK, NF-κB Pathways) Treatment->Western_Blot IC50_Calc IC50 Determination Viability->IC50_Calc Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp Conclusion Conclusion on this compound's Effects IC50_Calc->Conclusion Apoptosis_Quant->Conclusion Cell_Cycle_Dist->Conclusion Protein_Exp->Conclusion

Caption: General experimental workflow for studying this compound's cellular effects.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Ligustroflavone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like Ligustroflavone. Adherence to established safety protocols is paramount to ensuring a safe working environment and preventing environmental contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

This compound is recognized as being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of through standard waste streams or sanitary sewers[2]. The following procedures outline the necessary steps for its safe and compliant disposal.

Hazard and Precautionary Data
Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsP270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Data sourced from the this compound Safety Data Sheet[1].

Experimental Protocol for this compound Waste Disposal

This protocol details the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator[1].

  • A designated and compatible hazardous waste container with a secure lid[3]. The original container may be used if it is in good condition[4].

  • Hazardous waste tags or labels provided by your institution's Environmental Health and Safety (EHS) department[2][5].

  • Secondary containment for the waste container[3].

Procedure:

  • Preparation of the Waste Container:

    • Obtain a chemical waste container that is compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage[2].

    • Ensure the container is in good condition, with no leaks or cracks, and has a tightly sealing cap[3][4].

    • Affix a "Hazardous Waste" label to the container before adding any waste[3][5].

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated hazardous waste container. This includes any unused or unwanted this compound, contaminated materials (e.g., pipette tips, weighing paper), and spill cleanup debris.

    • For solutions of this compound, absorb them with a non-reactive, finely-powdered liquid-binding material like diatomite before placing them in the container[1].

    • Keep the waste container closed at all times, except when adding waste[3][5].

  • Labeling the Waste Container:

    • Complete the hazardous waste tag with the following information[2]:

      • Full chemical name: "this compound" (do not use abbreviations or chemical formulas)[2][3].

      • For mixtures, list each chemical constituent and its approximate percentage or volume.

      • The total quantity of waste in the container.

      • The date of waste generation.

      • The specific location of waste generation (e.g., building and room number).

      • The name and contact information of the principal investigator or responsible person.

      • Check the appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").

  • Storage of the Waste Container:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory[4].

    • The storage area should be secure and away from general laboratory traffic.

    • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak[3].

    • Segregate the this compound waste from incompatible materials, such as strong acids, alkalis, and oxidizing or reducing agents[1][4].

  • Arranging for Disposal:

    • Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management program to arrange for pickup[2][5].

    • Do not transport hazardous waste outside of your laboratory; this should be done by trained EHS personnel[5].

    • Provide the EHS program with a complete list of the chemicals in the waste container[2].

  • Disposal of Empty Containers:

    • A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue[3][5].

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste[3][5].

    • After triple-rinsing, the container can be disposed of in the regular trash after defacing or removing the original label[5].

This compound Disposal Workflow

Ligustroflavone_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Obtain & Label Compatible Waste Container A->B C Transfer Waste to Container B->C D Securely Cap & Store in Secondary Containment C->D E Complete Hazardous Waste Tag D->E F Contact EHS for Waste Pickup E->F G EHS Transports for Approved Disposal F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ligustroflavone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ligustroflavone

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Summary

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Equipment TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.Protects eyes from splashes.
Hand Protection Protective gloves (e.g., nitrile rubber).Prevents skin contact.
Body Protection Impervious clothing, such as a lab coat or disposable overalls.Protects skin from contamination.
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid inhalation of dust.Prevents respiratory tract irritation and absorption.
Storage and Handling Parameters

Proper storage is crucial to maintain the stability and integrity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Powder -20°CKeep container tightly sealed in a cool, well-ventilated area.[1]
In Solvent -80°CUp to 6 monthsProtect from light. Avoid repeated freeze-thaw cycles.[1][2]
In Solvent -20°CUp to 1 month

Operational Plan: Step-by-Step Handling Procedures

Objective: To ensure the safe handling of this compound from receipt to experimental use.

1. Preparation and Area Setup:

  • Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
  • Ensure an eye-wash station and safety shower are readily accessible.
  • Cover the work surface with absorbent, disposable bench paper.
  • Assemble all necessary equipment and reagents before retrieving the this compound container.

2. Donning Personal Protective Equipment (PPE):

  • Put on impervious clothing (lab coat).
  • Wear safety goggles with side-shields.
  • Don a suitable respirator if handling the powder form.
  • Put on protective gloves.

3. Handling and Preparation of Solutions:

  • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
  • Carefully weigh the required amount of this compound powder.
  • If preparing a solution, add the solvent slowly to the powder to avoid splashing.
  • Keep the container tightly sealed when not in use.[1]
  • Do not eat, drink, or smoke while handling the product.[1]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
  • Clean all non-disposable equipment used during the process.

Disposal Plan: Waste Management and Decontamination

Objective: To safely dispose of this compound waste and decontaminate work areas to prevent environmental release and cross-contamination.

1. Waste Segregation and Collection:

  • All disposable materials that have come into contact with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a designated, labeled hazardous waste container.
  • Unused this compound and solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.
  • Wearing full PPE, cover the spill with an absorbent, liquid-binding material (e.g., diatomite).[1]
  • Collect the absorbed material and place it into a designated hazardous waste container.[1]
  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

3. Final Disposal:

  • Dispose of all this compound waste (solid and liquid) through an approved hazardous waste disposal plant.[1]
  • Avoid releasing this compound into the environment, drains, or water courses.[1]

Visual Workflow for Safe Handling

Ligustroflavone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood, Bench Paper) don_ppe 2. Don Full PPE (Goggles, Gloves, Coat, Respirator) prep_area->don_ppe handle_compound 3. Weigh & Prepare Solution don_ppe->handle_compound wash_hands 4. Wash Hands & Skin handle_compound->wash_hands decontaminate 5. Clean Equipment wash_hands->decontaminate collect_waste 6. Collect Contaminated Waste decontaminate->collect_waste Waste Generated dispose 7. Dispose via Approved Vendor collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligustroflavone
Reactant of Route 2
Ligustroflavone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。